Zosuquidar trihydrochloride
Beschreibung
Eigenschaften
Molekularformel |
C32H34Cl3F2N3O2 |
|---|---|
Molekulargewicht |
637.0 g/mol |
IUPAC-Name |
(2R)-1-[4-(3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride |
InChI |
InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21-,29?,30?,31?;;;/m1.../s1 |
InChI-Schlüssel |
ZPFVQKPWGDRLHL-YDHOSPECSA-N |
Isomerische SMILES |
C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Zosuquidar Trihydrochloride: A Technical Guide to its Chemical Structure and P-glycoprotein Inhibition
Zosuquidar trihydrochloride is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used to characterize its inhibitory activity.
Chemical Structure and Identity
This compound, also known by its development codes LY335979 and RS-33295-198, is a complex heterocyclic compound. Its chemical identity is defined by the following identifiers:
-
IUPAC Name: (2R)-1-[4-[(1aR,6r,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]piperazin-1-yl]-3-(quinolin-5-yloxy)propan-2-ol;trihydrochloride
-
CAS Number: 167465-36-3
-
Molecular Formula: C₃₂H₃₁F₂N₃O₂ · 3HCl
-
SMILES String: FC1([C@H]2[C@@H]1C3=C(--INVALID-LINK--N5CCN(CC5)C--INVALID-LINK--O)C=CC=C3)F.Cl.Cl.Cl
-
InChI Key: ZPFVQKPWGDRLHL-WITOOOCMSA-N
Physicochemical and Biological Properties
The key physicochemical and biological properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 636.99 g/mol |
| Appearance | Light yellow to yellow solid |
| Purity | ≥97% |
| Solubility | 5 mg/mL in H₂O (with sonication)[1]; 80.83 mg/mL in DMSO (with sonication)[2] |
| Storage | 4°C, sealed storage, away from moisture[1] |
| Biological Target | P-glycoprotein (P-gp/ABCB1) |
| Inhibitory Potency (Ki) | 59 nM for P-glycoprotein[1][3] |
Mechanism of Action: P-glycoprotein Inhibition
P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an ATP-dependent efflux pump.[2] It actively removes a wide range of xenobiotics, including many chemotherapeutic agents, from the cell's interior, thereby reducing their intracellular concentration and therapeutic efficacy. This process is a primary cause of multidrug resistance in cancer cells.
The transport cycle of P-gp involves the binding of ATP and a substrate, followed by conformational changes that lead to the extrusion of the substrate from the cell and subsequent ATP hydrolysis. Zosuquidar is a non-competitive inhibitor that binds with high affinity to P-glycoprotein. This binding event is thought to lock the transporter in a conformation that prevents the efflux of its substrates, effectively reversing multidrug resistance.
Experimental Protocols
The inhibitory effect of Zosuquidar on P-glycoprotein is typically evaluated using a variety of in vitro assays. Below are methodologies for two key experiments.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. The activity is quantified by measuring the amount of inorganic phosphate (Pi) released from ATP.
Methodology:
-
Preparation: Recombinant human P-gp-containing membranes are incubated in a 96-well plate.
-
Reaction Mixture: A reaction buffer containing an ATP regenerating system (e.g., phosphoenolpyruvate and pyruvate kinase), ouabain (to inhibit Na+/K+-ATPase), and EGTA (to inhibit Ca2+-ATPases) is added.
-
Inhibitor Addition: Zosuquidar at various concentrations is added to the wells. A control with a known P-gp substrate (e.g., verapamil) and a baseline control (no inhibitor) are included.
-
Initiation and Incubation: The reaction is initiated by the addition of MgATP and incubated at 37°C for a defined period (e.g., 20-40 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of liberated inorganic phosphate is measured using a colorimetric method, such as a malachite green-based assay.
-
Analysis: The concentration-dependent inhibition of P-gp ATPase activity by Zosuquidar is determined by comparing the results to the controls.
Cell-Based Drug Efflux Assay
This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent P-gp substrate from cells that overexpress P-gp.
Methodology:
-
Cell Culture: P-gp-overexpressing cells (e.g., MDCKII-MDR1 or NCI/ADR-RES) are seeded in 96-well plates and cultured to form a confluent monolayer.
-
Inhibitor Pre-incubation: The cells are pre-incubated with various concentrations of Zosuquidar for 30-60 minutes at 37°C.
-
Substrate Loading: A fluorescent P-gp substrate, such as Calcein-AM or Rhodamine 123, is added to all wells and incubated for a further 30-60 minutes.
-
Washing: The cells are washed with ice-cold buffer to remove extracellular substrate and inhibitor and to stop the efflux process.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer.
-
Analysis: Increased intracellular fluorescence in the presence of Zosuquidar indicates inhibition of P-gp-mediated efflux. The IC₅₀ value, the concentration of Zosuquidar that causes 50% of the maximum inhibition, is calculated.
Experimental Workflow for P-gp Inhibitor Evaluation
The following diagram illustrates a typical workflow for the in vitro evaluation of a potential P-gp inhibitor like Zosuquidar.
References
- 1. dntp-mixture.com [dntp-mixture.com]
- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 3. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Zosuquidar Trihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on the efficacy of Zosuquidar trihydrochloride (LY335979), a potent and selective third-generation inhibitor of P-glycoprotein (P-gp). Zosuquidar has been extensively studied for its ability to reverse multidrug resistance (MDR), a significant challenge in cancer chemotherapy. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.
Introduction to Zosuquidar and Multidrug Resistance
Multidrug resistance is a phenomenon whereby cancer cells become simultaneously resistant to different classes of chemotherapeutic agents. A primary mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), encoded by the MDR1 gene.[1] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and cytotoxic effect.[1]
This compound is a potent and specific P-gp inhibitor with a Ki of 59 nM.[2][3] It competitively inhibits the substrate-binding domain of P-gp, blocking the efflux of chemotherapeutic agents.[4] Preclinical studies have demonstrated that Zosuquidar can restore chemosensitivity in P-gp-overexpressing cancer cells both in vitro and in vivo.[1][4] Notably, it has been shown to have minimal effect on the pharmacokinetic profiles of co-administered P-gp substrates, a significant advantage over earlier generation MDR modulators.[5]
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of Zosuquidar in preclinical models.
Table 1: In Vitro Efficacy of Zosuquidar in Reversing Multidrug Resistance
| Cell Line | Cancer Type | Chemotherapeutic Agent | Zosuquidar Concentration (µM) | Fold Reversal of Resistance | Reference |
| K562/DOX | Chronic Myelogenous Leukemia | Daunorubicin | 0.3 | >45.5 | [3][6] |
| HL60/DNR | Acute Promyelocytic Leukemia | Daunorubicin | 0.3 | >90.1 | [6] |
| CEM/VLB100 | Acute Lymphoblastic Leukemia | Vinblastine | 0.1 | Full Restoration | [7] |
| MCF-7/ADR | Breast Cancer | Doxorubicin | 0.1 | Full Restoration | [7] |
| 2780AD | Ovarian Cancer | Doxorubicin | 0.1 | Full Restoration | [7] |
| P388/ADR | Murine Leukemia | Doxorubicin | 0.1 | Full Restoration | [7] |
Table 2: Intrinsic Cytotoxicity of Zosuquidar (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 6 | 72 | [3] |
| CEM/VLB100 | Acute Lymphoblastic Leukemia | 7 | 72 | [3] |
| P388 | Murine Leukemia | 15 | 72 | [3] |
| P388/ADR | Murine Leukemia | 8 | 72 | [3] |
| MCF7 | Breast Cancer | 7 | 72 | [3] |
| MCF7/ADR | Breast Cancer | 15 | 72 | [3] |
| 2780 | Ovarian Cancer | 11 | 72 | [3] |
| 2780AD | Ovarian Cancer | 16 | 72 | [3] |
Table 3: In Vivo Efficacy of Zosuquidar in Murine Models
| Tumor Model | Chemotherapeutic Agent | Zosuquidar Dose (mg/kg) | Route of Administration | Key Finding | Reference |
| P388/ADR Murine Leukemia | Doxorubicin (1 mg/kg) | 30 | Intraperitoneal | Significantly increased survival compared to doxorubicin alone (P<0.001). | [2][3] |
| UCLA-P3.003VLB Human Lung Carcinoma Xenograft | Paclitaxel (20 mg/kg) | 30 | Intraperitoneal | Markedly suppressed solid tumor growth in combination with paclitaxel. | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of Zosuquidar are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of Zosuquidar on the sensitivity of cancer cells to a chemotherapeutic agent.
Materials:
-
Parental and P-gp overexpressing cancer cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent in culture medium.
-
Treatment: Treat the cells with the chemotherapeutic agent in the presence or absence of a fixed concentration of Zosuquidar (e.g., 0.3 µM). Include a vehicle control group.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation by viable cells.[8]
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in combination with Zosuquidar. The Resistance Modifying Factor (RMF) can be calculated as the ratio of the IC50 in the absence of the modulator to the IC50 in the presence of the modulator.
P-gp Function Assay (Rhodamine 123 Efflux Assay)
This protocol measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
Parental and P-gp overexpressing cancer cell lines
-
Complete cell culture medium
-
Rhodamine 123
-
This compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.[8]
-
Inhibitor Pre-incubation: Pre-incubate the cells with or without Zosuquidar (or a vehicle control) for 30 minutes at 37°C.[8]
-
Substrate Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C.[8]
-
Washing: Wash the cells with ice-cold PBS to remove excess Rhodamine 123.[8]
-
Efflux: Resuspend the cells in fresh, pre-warmed medium (with or without Zosuquidar/vehicle) and incubate at 37°C for 1-2 hours to allow for efflux.[8]
-
Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: A higher fluorescence intensity in the Zosuquidar-treated cells compared to the control cells indicates reduced efflux and therefore, inhibition of P-gp.
Visualizations
The following diagrams illustrate the mechanism of action of Zosuquidar and a typical experimental workflow.
Conclusion
The preclinical data strongly support the efficacy of this compound as a potent and selective P-gp inhibitor for overcoming multidrug resistance in cancer. Its ability to restore chemosensitivity to a variety of chemotherapeutic agents in both in vitro and in vivo models, without significantly altering their pharmacokinetics, makes it a valuable tool for cancer research and a promising candidate for clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of oncology and MDR.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotin-hpdp.com [biotin-hpdp.com]
- 5. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
Zosuquidar Trihydrochloride: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar trihydrochloride (formerly LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer.[1][2] P-gp, encoded by the ABCB1 gene, is an ATP-dependent efflux pump that actively transports a wide range of structurally diverse chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[3][4] Zosuquidar was developed to overcome P-gp-mediated MDR and restore the sensitivity of cancer cells to chemotherapy. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile, along with detailed experimental protocols for its evaluation.
Mechanism of Action
Zosuquidar is a non-competitive inhibitor of P-glycoprotein.[5] It binds with high affinity to P-gp, locking the transporter in a conformation that prevents the binding and subsequent efflux of its substrates, such as various anticancer drugs.[4] This inhibition of P-gp function leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells, thereby restoring their cytotoxic effects.[6] Zosuquidar is highly selective for P-gp and shows minimal inhibition of other MDR-associated proteins like MRP1 and MRP2 at clinically relevant concentrations.[7]
The following diagram illustrates the mechanism of P-gp-mediated multidrug resistance and its inhibition by Zosuquidar.
Caption: P-gp inhibition by Zosuquidar.
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding the pharmacological properties of this compound.
Table 1: In Vitro Potency of Zosuquidar
| Parameter | Value | Cell/System | Reference |
| Ki | 59 nM | P-glycoprotein | [8][9] |
| IC50 | 1.2 nM | HL60/VCR cells | [10] |
| IC50 | 6 - 16 µM | Various drug-sensitive and MDR cell lines (cytotoxicity of Zosuquidar alone) | [8] |
Table 2: Pharmacokinetic Parameters of Intravenous Zosuquidar in Cancer Patients
| Parameter | Value (Mean ± SD) | Patient Population | Reference |
| Clearance (CL) | Independent of dose | Advanced Malignancies | [11] |
| Volume of Distribution at Steady State (Vss) | Not explicitly stated | Advanced Malignancies | [11] |
Table 3: Effect of Zosuquidar on the Pharmacokinetics of Co-administered Doxorubicin (Intravenous)
| Doxorubicin Dose | Zosuquidar Dose | Change in Doxorubicin Clearance (CL) | Change in Doxorubicin Area Under the Curve (AUC) | Reference |
| 60 mg/m² | >500 mg | 17% decrease | 25% increase | [11][12] |
| 75 mg/m² | >500 mg | 22% decrease | 15% increase | [11][12] |
Table 4: Clinical Efficacy of Zosuquidar in a Phase III Trial in Older Patients with Acute Myeloid Leukemia (AML)
| Outcome | Zosuquidar + Chemotherapy (n=212) | Placebo + Chemotherapy (n=221) | P-value | Reference |
| Remission Rate (CR + CRp) | 51.9% | 48.9% | 0.583 | [13] |
| Median Overall Survival | 7.2 months | 9.4 months | 0.281 | [13] |
| 2-Year Overall Survival | 20% | 23% | 0.281 | [13] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the pharmacological properties of Zosuquidar are provided below.
P-glycoprotein ATPase Activity Assay
This assay measures the effect of Zosuquidar on the ATP hydrolysis activity of P-gp, which is coupled to drug transport.
Workflow Diagram:
Caption: Workflow for P-gp ATPase assay.
Detailed Protocol:
-
Preparation of P-gp Membranes:
-
Use membrane vesicles prepared from cells overexpressing P-gp (e.g., Sf9 insect cells infected with a baculovirus expressing human P-gp).
-
Protein concentration of the membrane preparation should be determined using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Prepare a reaction buffer containing an ATP regenerating system (e.g., phosphoenolpyruvate and pyruvate kinase) to maintain a constant ATP concentration. The buffer should also contain ouabain and EGTA to inhibit other ATPases.[7]
-
Add P-gp containing membranes (typically 8-10 µg of protein) to each well.[7]
-
Add varying concentrations of Zosuquidar (or the vehicle control) to the wells.
-
Include a control with sodium orthovanadate, a known inhibitor of P-type ATPases, to determine the P-gp-specific ATPase activity.[7]
-
-
Reaction and Detection:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding MgATP to a final concentration of 3-5 mM.[7]
-
Incubate the plate at 37°C for a defined period (e.g., 20-90 minutes), ensuring the reaction remains in the linear range.[7]
-
Stop the reaction by adding a solution containing a detergent (e.g., SDS).
-
Detect the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.[14]
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a phosphate standard curve to quantify the amount of phosphate produced.
-
Calculate the P-gp-specific ATPase activity by subtracting the activity in the presence of vanadate from the total ATPase activity.
-
Plot the percentage of P-gp ATPase activity against the concentration of Zosuquidar to determine the IC50 value.
-
Rhodamine 123 Efflux Assay
This cell-based functional assay measures the ability of Zosuquidar to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123.
Workflow Diagram:
Caption: Workflow for Rhodamine 123 efflux assay.
Detailed Protocol:
-
Cell Preparation:
-
Culture P-gp-expressing cells (e.g., CEM/VLB100) and their parental P-gp-negative cell line (e.g., CCRF-CEM).
-
Harvest cells and adjust the cell density to approximately 1 x 106 cells/mL in a suitable buffer (e.g., PBS with 5% fetal bovine serum).
-
-
Dye Loading and Zosuquidar Treatment:
-
Incubate the cells with a loading concentration of rhodamine 123 (e.g., 200 ng/mL) for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake.[10]
-
Wash the cells with cold buffer to remove extracellular rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed buffer.
-
Add varying concentrations of Zosuquidar or a vehicle control to the cell suspensions.
-
-
Efflux and Measurement:
-
Incubate the cells at 37°C for a defined efflux period (e.g., 60-120 minutes). A parallel set of samples should be kept on ice to measure the baseline fluorescence without efflux.
-
After the efflux period, place the samples on ice to stop the efflux process.
-
Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) of the cell populations.
-
The inhibition of efflux is determined by the increase in MFI in Zosuquidar-treated cells compared to the vehicle-treated control.
-
The results can be expressed as a percentage of the maximal fluorescence (cells kept on ice with no efflux).
-
Clinical Development and Safety Profile
Zosuquidar has been evaluated in several clinical trials, primarily in patients with hematological malignancies and solid tumors.
Efficacy
In a Phase I trial in patients with advanced malignancies, intravenous Zosuquidar was safely co-administered with doxorubicin.[11][12] While the trial was not designed for efficacy, it demonstrated that biologically effective plasma concentrations of Zosuquidar could be achieved.[11] A subsequent Phase III trial in older patients with newly diagnosed AML investigated the addition of Zosuquidar to standard chemotherapy (daunorubicin and cytarabine).[13] The study did not demonstrate a significant improvement in remission rates or overall survival with the addition of Zosuquidar compared to placebo.[13]
Safety and Tolerability
Zosuquidar is generally well-tolerated. The most common adverse events are typically mild to moderate in severity.
Table 5: Common Adverse Events Associated with Zosuquidar
| Adverse Event | Severity | Formulation | Reference |
| Neurotoxicity (cerebellar dysfunction, hallucinations, palinopsia) | Dose-limiting | Oral | |
| Febrile neutropenia | Grade 3/4 | Intravenous (in combination with chemotherapy) | |
| Hypokalemia | Grade 3/4 | Intravenous (in combination with chemotherapy) | |
| Arrhythmia | Grade 3/4 | Intravenous (in combination with chemotherapy) | |
| Respiratory failure | Grade 3/4 | Intravenous (in combination with chemotherapy) |
Neurotoxicity was found to be less severe and less frequent with the intravenous formulation compared to the oral formulation.
Conclusion
This compound is a potent and selective P-glycoprotein inhibitor that effectively reverses P-gp-mediated multidrug resistance in preclinical models. While it has shown a favorable safety profile in clinical trials, its efficacy in improving clinical outcomes in cancer patients remains to be definitively established. The in-depth understanding of its pharmacological properties and the standardized experimental protocols provided in this guide are essential for researchers and drug development professionals working to overcome the challenge of multidrug resistance in cancer therapy. Further research may explore alternative dosing schedules, combination therapies, and patient populations that may benefit from P-gp inhibition with Zosuquidar.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Multidrug resistance mediated by P-glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sketchviz.com [sketchviz.com]
- 8. researchgate.net [researchgate.net]
- 9. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dbkgroup.org [dbkgroup.org]
- 12. benchchem.com [benchchem.com]
- 13. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Early-Stage In Vitro Evaluation of Zosuquidar Trihydrochloride
Introduction
Zosuquidar trihydrochloride (LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter in the development of multidrug resistance (MDR) in cancer.[1][2] P-gp, encoded by the MDR1/ABCB1 gene, is an ATP-dependent efflux pump that actively extrudes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][3] Zosuquidar competitively inhibits this efflux function, restoring the sensitivity of resistant cancer cells to various anticancer drugs.[1][4] This technical guide provides a comprehensive overview of the essential in vitro methodologies used to evaluate the efficacy of Zosuquidar, presents key quantitative data, and visualizes the underlying mechanisms and experimental workflows.
Mechanism of Action: P-glycoprotein Inhibition
Zosuquidar functions by binding to P-glycoprotein, which competitively blocks the binding of chemotherapeutic substrates.[1] This inhibition prevents the ATP-dependent conformational changes required for drug efflux, leading to the accumulation of cytotoxic drugs within the cancer cell and restoring their therapeutic effect.[5] Unlike earlier P-gp inhibitors, Zosuquidar demonstrates high potency, with activity in the nanomolar to low micromolar range, and greater selectivity, minimizing off-target effects.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of Zosuquidar. The following protocols are standard in the field.
P-glycoprotein ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp, which is a direct indicator of the transporter's activity. Zosuquidar's inhibitory effect is quantified by the reduction in ATPase activity.[5][6]
-
Membrane Preparation : Crude membranes are prepared from cells overexpressing P-glycoprotein (e.g., High-Five insect cells).[5]
-
Reaction Mixture : Membranes (8-10 µg protein) are incubated in a 96-well plate in a total volume of 100 µL. The buffer contains 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, 3 mM ATP, and an ATP regenerating system (5 mM phosphoenolpyruvate and 3.6 units/mL pyruvate kinase).[6]
-
Drug Treatment : The reaction is initiated in the presence and absence of 1 mM sodium vanadate (a potent ATPase inhibitor) and varying concentrations of Zosuquidar.
-
Incubation : The plate is incubated for 90 minutes at 37°C.[6]
-
Data Analysis : The liberation of inorganic phosphate from ATP is measured. P-gp specific ATPase activity is calculated as the difference between the phosphate released in the absence and presence of sodium vanadate. The potency of Zosuquidar is determined by plotting the percentage of inhibition against the drug concentration.
Rhodamine 123 Efflux Assay
This functional assay uses a fluorescent substrate of P-gp, Rhodamine 123, to measure the pump's efflux activity. Inhibition of P-gp by Zosuquidar results in increased intracellular accumulation of the fluorescent dye.[5]
-
Cell Seeding : P-gp overexpressing cells (e.g., K562/ADR, NCI/ADR-RES) and their parental drug-sensitive counterparts are seeded in 96-well plates.[1][5]
-
Inhibitor Incubation : Cells are pre-incubated with various concentrations of Zosuquidar or a vehicle control for 1-2 hours at 37°C.[7]
-
Substrate Loading : Rhodamine 123 is added to the cells, and they are incubated for a specific period to allow for uptake.
-
Efflux Period : The cells are washed and incubated in a substrate-free medium to allow for P-gp-mediated efflux.[5]
-
Fluorescence Measurement : Intracellular fluorescence is measured using flow cytometry or a fluorescence plate reader.[3][5]
-
Data Analysis : An increase in intracellular fluorescence in the presence of Zosuquidar indicates inhibition of P-gp efflux.[5]
Chemosensitization (Cytotoxicity) Assay
The MTT assay is a colorimetric method used to assess cell viability and determine the ability of Zosuquidar to sensitize MDR cancer cells to chemotherapeutic agents.[3][8]
-
Cell Seeding : P-gp overexpressing cells (e.g., K562/ADR, HL60/VCR) are seeded in 96-well plates at a density of 5,000–10,000 cells/well.[1]
-
Pre-incubation with Zosuquidar : Cells are pre-incubated with a fixed, non-toxic concentration of Zosuquidar (e.g., 0.1–2 µM) for 30–60 minutes to ensure effective P-gp inhibition.[1][4]
-
Chemotherapeutic Treatment : A range of concentrations of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel, daunorubicin) is added to the wells.[1][5]
-
Incubation : The plates are incubated for 48–72 hours.[1][5]
-
MTT Addition and Measurement : MTT reagent is added, and after a further incubation period, the formazan product is solubilized. The absorbance is read using a plate reader.[3]
-
Data Analysis : Cell viability is plotted against drug concentration to determine the IC50 (the concentration of drug that inhibits cell growth by 50%). A decrease in the IC50 in the presence of Zosuquidar indicates the reversal of multidrug resistance.[5] The Resistance Modifying Factor (RMF) is calculated as the ratio of the IC50 in the absence of the inhibitor to the IC50 in the presence of the inhibitor.[9]
Quantitative Data Presentation
The following tables summarize key quantitative data from various in vitro studies on Zosuquidar.
Table 1: P-glycoprotein Inhibitory Potency of Zosuquidar
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| Ki | 60 nM | Cell-free assay | [6] |
| Ki | 59 nM | P-glycoprotein inhibition | [10][11] |
| IC50 | 0.05888 µM | P-gp mediated efflux (CCRF-CEM/VCR1000 cells) |[6] |
Table 2: In Vitro Cytotoxicity of Zosuquidar (Single Agent)
| Cell Line | IC50 (µM) | Incubation Time | Reference |
|---|---|---|---|
| Drug-sensitive & MDR cell lines | 6 - 16 µM | 72 hours | [6][10] |
| CCRF-CEM | 6 µM | 72 hours | [10] |
| CEM/VLB100 | 7 µM | 72 hours | [10] |
| P388 | 15 µM | 72 hours | [10] |
| P388/ADR | 8 µM | 72 hours | [10] |
| MCF7 | 7 µM | 72 hours | [10] |
| MCF7/ADR | 15 µM | 72 hours |[10] |
Table 3: Chemosensitization Effect of Zosuquidar in P-gp Overexpressing Cell Lines
| Cell Line | Chemotherapeutic | Zosuquidar Conc. | Fold-Resistance Reversal (RMF) | Reference |
|---|---|---|---|---|
| K562/DOX | Daunorubicin (DNR) | 0.3 µM | >45.5 | [9] |
| HL60/DNR | Daunorubicin (DNR) | 0.3 µM | 6.2 | [8] |
| P388/ADR | Various | 0.1 - 0.5 µM | Complete reversal | [6] |
| MCF7/ADR | Various | 0.1 - 0.5 µM | Complete reversal |[6] |
Note: RMF (Resistance Modifying Factor) is the ratio of IC50 without inhibitor to IC50 with inhibitor.[9]
Signaling and Resistance Pathway
Multidrug resistance mediated by P-gp is a significant challenge in cancer therapy. P-gp overexpression leads to a decreased intracellular accumulation of various chemotherapeutic drugs, rendering them ineffective. Zosuquidar directly counteracts this mechanism.
Conclusion
The early-stage in vitro evaluation of this compound consistently demonstrates its high potency and selectivity as a P-glycoprotein inhibitor.[1][2] Through well-defined experimental protocols such as ATPase activity assays, fluorescent substrate efflux assays, and cytotoxicity assays, researchers can quantify its ability to reverse P-gp-mediated multidrug resistance.[3][5] The data reveal that at non-toxic concentrations, Zosuquidar effectively restores the sensitivity of resistant cell lines to a variety of chemotherapeutic agents, as evidenced by significant reductions in IC50 values and high resistance modifying factors.[9] These in vitro studies have established a strong foundation for its further clinical investigation as an adjunct to chemotherapy in cancers where P-gp overexpression is a known resistance mechanism.[3][8]
References
- 1. dntp-mixture.com [dntp-mixture.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotin-hpdp.com [biotin-hpdp.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Investigating the Selectivity of Zosuquidar for P-glycoprotein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the selectivity of Zosuquidar, a potent third-generation inhibitor of P-glycoprotein (P-gp, ABCB1). Zosuquidar is a critical tool in overcoming multidrug resistance (MDR) in cancer cells, a phenomenon largely attributed to the overexpression of ATP-binding cassette (ABC) transporters like P-gp. A key attribute of an effective P-gp inhibitor is its high selectivity, minimizing off-target effects on other transporters such as Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) and Breast Cancer Resistance Protein (BCRP, ABCG2). This document summarizes quantitative data, details key experimental protocols, and provides visual workflows to thoroughly investigate Zosuquidar's selectivity profile.
Data Presentation: Quantitative Analysis of Zosuquidar's Inhibitory Activity
The potency and selectivity of Zosuquidar have been quantified across numerous studies. The following tables summarize key inhibitory constants and comparative activities against major ABC transporters.
Table 1: Inhibitory Potency of Zosuquidar against P-glycoprotein (P-gp)
| Parameter | Value | Cell/System | Reference |
| Ki | 59 nM | Cell-free assay | [1][2] |
| Ki | 60 nM | Cell-free assay | |
| IC50 | 59 nM | SW-620/AD300 cells | |
| IC50 | 1.2 nM | HL60/VCR cells |
Table 2: Comparative Selectivity of Zosuquidar for P-gp, MRP1, and BCRP
| Transporter | Parameter | Effect of Zosuquidar | Cell Line / System | Reference |
| P-glycoprotein (P-gp) | Inhibition | Potent inhibition in the nanomolar range (Ki ≈ 59 nM) | Various P-gp overexpressing cell lines | [3][4] |
| MRP1 | Inhibition | No significant modulation of drug resistance | HL60/ADR (MRP1-expressing) | [4] |
| BCRP | Inhibition | Little to no effect at concentrations up to 5 µM | MCF-7 (BCRP-transfected) | [4] |
Experimental Protocols: Methodologies for Assessing Selectivity
Accurate determination of Zosuquidar's selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key in vitro assays.
P-gp ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by P-gp in the presence of an inhibitor. Zosuquidar inhibits the basal ATP hydrolysis of P-gp.
Materials:
-
P-gp-containing membrane vesicles (from P-gp overexpressing cells)
-
Zosuquidar
-
ATP
-
Assay buffer (containing MgCl₂, ATP regenerating system)
-
Sodium orthovanadate (a known ATPase inhibitor)
-
Phosphate detection reagent
Protocol:
-
Incubation Setup: In a 96-well plate, incubate P-gp membranes with varying concentrations of Zosuquidar in the assay buffer. Include a positive control (e.g., verapamil) and a negative control (vehicle).
-
Initiate Reaction: Add ATP to each well to start the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding the phosphate detection reagent.
-
Data Analysis: Measure the amount of inorganic phosphate released using a microplate reader. The P-gp specific ATPase activity is determined as the vanadate-sensitive portion of the total ATPase activity. Plot the percentage of inhibition of ATP hydrolysis against the Zosuquidar concentration to determine the IC50 value.
Calcein-AM Efflux Assay
This cell-based fluorescence assay measures the functional activity of P-gp by monitoring the efflux of a fluorescent substrate.
Materials:
-
P-gp overexpressing cells (e.g., MCF7/ADR) and parental cells (e.g., MCF7)
-
Calcein-AM
-
Zosuquidar
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of Zosuquidar or vehicle control for 30-60 minutes at 37°C.
-
Substrate Loading: Add Calcein-AM to all wells and incubate for another 30-60 minutes at 37°C, protected from light. Calcein-AM is non-fluorescent but becomes fluorescent calcein after hydrolysis by intracellular esterases. P-gp actively effluxes Calcein-AM.
-
Fluorescence Measurement: Wash the cells with ice-cold buffer to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Increased intracellular fluorescence in Zosuquidar-treated P-gp overexpressing cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.
Rhodamine 123 Efflux Assay
Similar to the Calcein-AM assay, this method uses the fluorescent substrate Rhodamine 123 to assess P-gp activity.
Materials:
-
P-gp overexpressing cells and parental cells
-
Rhodamine 123
-
Zosuquidar
-
Assay buffer
-
Flow cytometer
Protocol:
-
Cell Preparation: Prepare a suspension of P-gp overexpressing and parental cells.
-
Inhibitor Pre-incubation: Pre-incubate the cells with different concentrations of Zosuquidar or vehicle control for 30 minutes at 37°C.
-
Substrate Loading: Add Rhodamine 123 to the cell suspensions and incubate for 30-60 minutes at 37°C to allow for intracellular accumulation.
-
Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in fresh, pre-warmed medium with or without Zosuquidar. Incubate for 1-2 hours at 37°C to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: A rightward shift in the fluorescence histogram for Zosuquidar-treated P-gp overexpressing cells indicates inhibition of Rhodamine 123 efflux.
Chemosensitization (Cytotoxicity) Assay
This assay determines the ability of Zosuquidar to reverse P-gp-mediated multidrug resistance to chemotherapeutic agents.
Materials:
-
P-gp overexpressing cells and parental cells
-
Chemotherapeutic agent (P-gp substrate, e.g., Doxorubicin, Paclitaxel)
-
Zosuquidar
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Protocol:
-
Cell Seeding: Seed both P-gp overexpressing and parental cells in 96-well plates.
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of Zosuquidar (e.g., 0.5 µM).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions (e.g., absorbance for MTT, luminescence for CellTiter-Glo®).
-
Data Analysis: Plot cell viability against the chemotherapeutic drug concentration to determine the IC50 value for each condition. A significant decrease in the IC50 of the chemotherapeutic agent in the presence of Zosuquidar in P-gp overexpressing cells indicates reversal of resistance.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the investigation of Zosuquidar's selectivity.
Caption: Zosuquidar selectively inhibits P-gp mediated drug efflux.
Caption: Experimental workflow for the Calcein-AM efflux assay.
Caption: Experimental workflow for the chemosensitization assay.
References
Methodological & Application
Application Notes and Protocols for Zosuquidar Trihydrochloride in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar trihydrochloride (LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp/ABCB1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[1][2] Overexpression of P-gp in cancer cells leads to the active efflux of a wide range of chemotherapeutic agents, reducing their intracellular concentration and diminishing their efficacy.[3][4] Zosuquidar competitively inhibits the substrate binding of P-gp, thereby blocking its function and restoring the sensitivity of MDR cancer cells to various chemotherapy drugs.[4] These application notes provide detailed protocols for utilizing this compound in cancer cell lines to study and overcome multidrug resistance.
Mechanism of Action
Zosuquidar is a difluorocyclopropyl quinoline that binds with high affinity to P-glycoprotein.[1] This binding competitively inhibits the efflux of P-gp substrate drugs, such as doxorubicin, paclitaxel, vincristine, and etoposide.[4] By blocking the P-gp efflux pump, Zosuquidar increases the intracellular accumulation of these chemotherapeutic agents, thereby restoring their cytotoxic effects in resistant cancer cells.[4][5]
Caption: Mechanism of P-glycoprotein inhibition by Zosuquidar.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Chemotherapeutic Agent | Zosuquidar Concentration (µM) | Effect |
| MCF-7/ADR | Breast Carcinoma | Doxorubicin | Not Specified | Re-sensitized cells to doxorubicin.[6] |
| MT-3/ADR | Breast Carcinoma | Doxorubicin | Not Specified | Re-sensitized cells to doxorubicin.[6] |
| K562/ADR | Leukemia | Doxorubicin, Vinblastine, Etoposide, Paclitaxel | 0.1 - 2 | Sensitizes cells to chemotherapeutic agents.[4] |
| NCI/ADR-RES | Leukemia | Doxorubicin, Vinblastine, Etoposide, Paclitaxel | 0.1 - 2 | Sensitizes cells to chemotherapeutic agents.[4] |
| HL60/VCR | Leukemia | Doxorubicin, Vinblastine, Etoposide, Paclitaxel | 0.1 - 2 | Sensitizes cells to chemotherapeutic agents.[4] |
| CEM/VLB100 | Leukemia | Vinblastine, Doxorubicin, Etoposide, Taxol | 0.1 | Fully restored sensitivity.[7] |
| K562/DOX | Leukemia | Daunorubicin (DNR) | 0.3 | Enhanced cytotoxicity of DNR by over 45.5-fold.[8][9] |
| P388/ADR | Leukemia | Doxorubicin | 0.1, 0.5 | Completely reversed resistance.[10] |
| 2780AD | Ovarian | Not Specified | 0.1, 0.5 | Completely reversed resistance.[10] |
Table 2: IC50 Values of this compound as a Single Agent
| Cell Line | IC50 (µM) | Incubation Time |
| CCRF-CEM | 6 | 72h[9] |
| CEM/VLB100 | 7 | 72h[9] |
| P388 | 15 | 72h[9] |
| P388/ADR | 8 | 72h[9] |
| MCF7 | 7 | 72h[9] |
| MCF7/ADR | 15 | 72h[9] |
| 2780 | 11 | 72h[9] |
| 2780AD | 16 | 72h[9] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay to Assess Reversal of Multidrug Resistance
This protocol determines the ability of Zosuquidar to sensitize MDR cancer cells to a chemotherapeutic agent.
Materials:
-
P-gp overexpressing cancer cell line (e.g., K562/ADR) and its parental sensitive cell line (e.g., K562)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Chemotherapeutic agent stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in 96-well plates at a density of 5,000–10,000 cells/well.[4] Incubate for 24 hours to allow for cell attachment.
-
Zosuquidar Pre-incubation: Pre-incubate the cells with a non-toxic concentration of Zosuquidar (e.g., 0.1–2 µM) for 30–60 minutes.[4] Include wells with vehicle control (DMSO, final concentration ≤ 0.1%).
-
Chemotherapeutic Agent Addition: Add the chemotherapeutic agent in a series of dilutions to both Zosuquidar-treated and untreated wells.
-
Incubation: Incubate the plates for 48–72 hours.[4]
-
Cell Viability Assessment: Quantify cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of Zosuquidar. A significant decrease in the IC50 in the presence of Zosuquidar indicates reversal of resistance.
Caption: Workflow for a cytotoxicity assay with Zosuquidar.
Protocol 2: P-gp Efflux Assay using Flow Cytometry
This assay measures the function of the P-gp efflux pump by quantifying the retention of a fluorescent substrate.
Materials:
-
Parental and P-gp overexpressing cells
-
PBS or serum-free medium
-
This compound
-
Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in PBS or serum-free medium at a concentration of 1 x 10^6 cells/mL.[2]
-
Zosuquidar Incubation: To a set of tubes for each cell line, add Zosuquidar to a final concentration of 1 µM and incubate for 15-30 minutes at 37°C.[2]
-
Dye Loading: Add the fluorescent substrate (e.g., Calcein-AM to a final concentration of ~0.1 µM or Rhodamine 123) to all tubes and incubate for 30-60 minutes at 37°C, protected from light.[2]
-
Efflux Period: After incubation, wash the cells with ice-cold PBS to stop the efflux.[2]
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the fluorescence intensity of the resistant cells with and without Zosuquidar. A significant increase in fluorescence in the presence of Zosuquidar indicates inhibition of P-gp-mediated efflux.[2][11] The parental cell line should exhibit high fluorescence in both conditions.[2]
Protocol 3: P-glycoprotein ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of Zosuquidar.
Materials:
-
Crude membranes from cells overexpressing P-gp
-
Assay buffer
-
ATP
-
This compound
-
Reagents for detecting inorganic phosphate
Procedure:
-
Membrane Preparation: Prepare crude membranes from cells overexpressing P-glycoprotein.[11]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the P-gp-rich membranes, assay buffer, and an ATP regenerating system.[10]
-
Zosuquidar Addition: Add varying concentrations of Zosuquidar (or vehicle control) to the wells.[11]
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes).[10]
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a suitable detection method.
-
Data Analysis: P-gp ATPase activity is defined as the vanadate-sensitive portion of the total ATPase activity.[10] Determine the effect of Zosuquidar on this activity.
Concluding Remarks
This compound is a valuable tool for studying and overcoming P-gp-mediated multidrug resistance in cancer cell lines. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their in vitro studies. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results. For optimal outcomes, it is recommended to use freshly prepared solutions of Zosuquidar, as the compound can be unstable in solution.[9]
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. dntp-mixture.com [dntp-mixture.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Zosuquidar and an albumin-binding prodrug of zosuquidar reverse multidrug resistance in breast cancer cells of doxorubicin and an albumin-binding prodrug of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
Zosuquidar trihydrochloride administration and dosage in mouse models
Application Notes: Zosuquidar Trihydrochloride in Mouse Models
Introduction this compound (formerly LY335979) is a potent and selective third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1).[1][2] P-gp is an ATP-dependent efflux pump that is frequently overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic agents out of the cell.[3][4] Zosuquidar was developed to reverse this resistance, thereby sensitizing cancer cells to chemotherapy.[4] Recent studies have also uncovered a novel mechanism of action for Zosuquidar, involving the autophagic degradation of Programmed death-ligand 1 (PD-L1), suggesting its potential role in immuno-oncology.[5]
These notes provide detailed protocols and quantitative data for the administration and dosage of this compound in various mouse models, intended for researchers in oncology, pharmacology, and drug development.
Data Presentation: In Vivo Administration and Efficacy
The following tables summarize quantitative data from various studies utilizing Zosuquidar in mouse models.
Table 1: this compound Dosage and Administration Regimens in Mouse Models
| Mouse Model | Zosuquidar Dose | Administration Route | Dosing Schedule | Co-administered Agent | Key Finding | Reference |
| P388/ADR Leukemia | 1, 3, 10, 30 mg/kg | Intraperitoneal (IP) | Once daily for 5 days | Doxorubicin (1 mg/kg) | Significantly increased survival compared to Doxorubicin alone.[6][7] | [6],[7] |
| Wild-type Mice (BBB study) | 25 and 80 mg/kg | Oral (PO) | Single dose, 1 hr before Paclitaxel | Paclitaxel (IV) | Increased paclitaxel brain levels by 3.5-fold and 5-fold, respectively.[8][9] | [8],[9] |
| Wild-type Mice (BBB study) | 20 mg/kg | Intravenous (IV) | Single dose, 10 min before Paclitaxel | Paclitaxel (IV) | Increased paclitaxel brain levels by 5.6-fold.[8][9] | [8],[9] |
| Male and Female Mice (PK study) | 30 mg/kg | Intraperitoneal (IP) | Single dose, 1 hr before Talinolol | Talinolol (20 mg/kg) | Increased plasma and liver AUC of talinolol.[10][11] | [10],[11] |
| CT26 Syngeneic Model | 90 mg/kg | Intragastric (IG) | Daily for 10 days | None / Anti-PD-1 | Suppressed tumor growth and reduced PD-L1 expression.[5] | [5] |
| Humanized Xenograft (NCI-H292) | 90 mg/kg | Intragastric (IG) | Daily for 12 days | None / Anti-PD-1 | Suppressed tumor growth and increased cytotoxic T-cell infiltration.[5] | [5] |
Table 2: Preparation of this compound for In Vivo Administration
| Recommended Solvent | Preparation Notes | Stability | Reference |
| 20% ethanol in saline | Used for in vivo studies. | Solutions are unstable; fresh preparation is recommended.[7][12] | [12] |
| 40% v/v ethanol in water | Used for oral gavage solutions in rodent studies.[13][14] | Prepare fresh before each administration. | [13],[14] |
| Water | Soluble up to 5 mg/mL with the aid of ultrasound.[12] | Check for complete dissolution before use. | [12] |
| DMSO | Soluble at various concentrations (e.g., 1 mg/mL to >100 mg/mL).[12][15] | Typically used for stock solutions before further dilution in a vehicle suitable for in vivo use. | [12],[15] |
Experimental Protocols
Protocol 1: Preparation of Zosuquidar for Intraperitoneal (IP) Injection
This protocol is based on methodologies used in P-gp inhibition studies in leukemia models.[6][7]
Materials:
-
This compound powder
-
Ethanol (200 proof, non-denatured)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Calculate Required Amount: Determine the total amount of Zosuquidar needed based on the number of mice, their average weight, and the target dose (e.g., 30 mg/kg).
-
Prepare Vehicle: Prepare a 20% ethanol in saline vehicle by mixing 1 part ethanol with 4 parts sterile saline (e.g., 200 µL ethanol + 800 µL saline).
-
Dissolution: a. Weigh the required amount of Zosuquidar powder and place it in a sterile microcentrifuge tube. b. Add a small volume of ethanol (e.g., 20% of the final volume) to first wet and dissolve the powder. Vortex briefly. c. Add the remaining volume of sterile saline to reach the final desired concentration and volume. d. Vortex thoroughly until the solution is clear. If solubility issues persist, brief sonication may be applied.[12]
-
Administration: a. Draw the freshly prepared solution into a sterile syringe (typically a 1 mL syringe with a 27G needle). b. Administer the calculated volume via intraperitoneal injection to the mouse. Ensure the final injection volume is appropriate for the mouse size (e.g., 100-200 µL).
Protocol 2: Preparation and Administration of Zosuquidar for Oral Gavage
This protocol is adapted from studies investigating blood-brain barrier penetration and immuno-oncology.[5][8]
Materials:
-
This compound powder
-
Ethanol (200 proof, non-denatured)
-
Sterile deionized water
-
Sterile tubes
-
Oral gavage needles (flexible or rigid, 20-22G for mice)
-
Sterile syringes
Procedure:
-
Vehicle Preparation: Prepare a 40% ethanol in water vehicle by mixing 2 parts ethanol with 3 parts sterile water (e.g., 400 µL ethanol + 600 µL water).
-
Dissolution: a. Weigh the necessary amount of Zosuquidar for the study cohort. b. Dissolve the powder in the 40% ethanol vehicle to the desired final concentration (e.g., 9 mg/mL for a 90 mg/kg dose in a 25g mouse receiving 250 µL). c. Vortex until fully dissolved. Prepare this solution fresh daily.
-
Administration: a. Securely restrain the mouse. b. Attach the gavage needle to the syringe containing the Zosuquidar solution. c. Gently insert the gavage needle into the esophagus and down to the stomach. Do not force the needle. d. Slowly dispense the solution. e. Carefully remove the needle and return the mouse to its cage. Monitor for any signs of distress.
Visualizations: Mechanisms and Workflows
Diagram 1: Zosuquidar's Mechanism of P-glycoprotein Inhibition
Caption: Zosuquidar non-competitively inhibits the P-gp pump, preventing chemotherapy efflux.
Diagram 2: Zosuquidar's Role in PD-L1 Degradation
Caption: Zosuquidar induces ER retention and autophagic degradation of PD-L1.[5]
Diagram 3: General Experimental Workflow for In Vivo Efficacy Study
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The influence of the P-glycoprotein inhibitor this compound (LY335979) on the brain penetration of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of P-glycoprotein inhibitor zosuquidar on the sex and time-dependent pharmacokinetics of parenterally administered talinolol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Zosuquidar Trihydrochloride: A Powerful Tool for Interrogating P-glycoprotein Function at the Blood-Brain Barrier
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Zosuquidar trihydrochloride (formerly LY335979) is a potent and highly specific third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[1][2] P-gp is a key component of the blood-brain barrier (BBB), where it functions as an efflux pump, actively transporting a wide range of xenobiotics, including many therapeutic drugs, out of the brain. This activity significantly limits the brain penetration of numerous pharmaceuticals, posing a major challenge in the treatment of central nervous system (CNS) disorders. Zosuquidar's high affinity and selectivity for P-gp make it an invaluable research tool for elucidating the role of this transporter in drug disposition at the BBB and for developing strategies to overcome P-gp-mediated drug resistance.[1][3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in studying BBB P-gp function in both in vitro and in vivo models.
Mechanism of Action
Zosuquidar inhibits P-gp by binding with high affinity to the transporter, thereby blocking the efflux of P-gp substrates.[5] It has demonstrated high specificity for P-gp, with minimal inhibition of other important ABC transporters such as Multidrug Resistance-Associated Protein 1 (MRP1), MRP2, or Breast Cancer Resistance Protein (BCRP) at concentrations effective for P-gp inhibition.[1] However, it is important to note that at higher micromolar concentrations (≥ 5 µM), Zosuquidar may exhibit some inhibitory effects on Organic Cation Transporters (OCTs), which should be considered when designing experiments and interpreting data.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various experimental systems.
Table 1: In Vitro P-gp Inhibition Potency of Zosuquidar
| Parameter | Cell Line/System | P-gp Substrate | Value | Reference |
| IC₅₀ | HL60/VCR | Not Specified | 1.2 nM | [2] |
| IC₅₀ | Caco-2 | Nelfinavir | 0.02 µM | [6] |
| IC₅₀ | Caco-2 | Etoposide | 1.53 ± 0.62 µM | [7] |
| IC₅₀ | MDCKII-MDR1 | Etoposide | 2.85 ± 0.53 µM | [7] |
| Kᵢ | Cell-free assay | Azidopine | 59 nM | [6] |
| Kᵢ | Cell-free assay | Not Specified | 60 nM | [8] |
Note: IC₅₀ values can vary significantly depending on the cell line, P-gp substrate used, and experimental conditions, including the method of solution preparation.[7]
Table 2: In Vivo Effects of Zosuquidar on Brain Accumulation of P-gp Substrates
| Animal Model | P-gp Substrate | Zosuquidar Dose & Route | Fold Increase in Brain Accumulation | Reference |
| Wild-type Mice | Paclitaxel | 25 mg/kg, oral | 3.5-fold | [9] |
| Wild-type Mice | Paclitaxel | 80 mg/kg, oral | 5-fold | [9] |
| Wild-type Mice | Paclitaxel | 20 mg/kg, IV | 5.6-fold | [9][10] |
| Rats | Nelfinavir | 6 mg/kg, IV | 14.2-fold (Brain/Plasma Ratio) | [11] |
| Rats | Nelfinavir | 20 mg/kg, IV | 26.3-fold (Brain/Plasma Ratio) | [11] |
| FVB Wild-type Mice | Pazopanib | 25 mg/kg, IV | No significant change | [12] |
Note: The timing of Zosuquidar administration relative to the P-gp substrate is critical for observing maximal effects on brain penetration.[9][10]
Signaling Pathway and Experimental Workflows
To visually represent the concepts and procedures, the following diagrams have been generated using the DOT language.
Caption: Zosuquidar inhibits P-gp mediated drug efflux at the BBB.
Caption: Workflow for in vitro assessment of P-gp inhibition.
Caption: Workflow for in vivo evaluation of BBB P-gp inhibition.
Experimental Protocols
Protocol 1: In Vitro P-gp Efflux Assay using Rhodamine 123
This protocol is designed to assess the inhibitory effect of Zosuquidar on P-gp function in a cell-based assay.
Materials:
-
P-gp expressing cells (e.g., MDCKII-MDR1, Caco-2, or primary brain endothelial cells)
-
Cell culture medium
-
This compound
-
Rhodamine 123
-
Hank's Balanced Salt Solution (HBSS)
-
96-well plates
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the P-gp expressing cells in a 96-well plate at a density of 5,000–10,000 cells/well and culture until a confluent monolayer is formed.[13]
-
Zosuquidar Pre-incubation: Prepare working solutions of Zosuquidar in cell culture medium or HBSS at various concentrations (e.g., 0.1 µM to 2 µM).[13] Remove the culture medium from the wells and wash the cells once with HBSS. Add the Zosuquidar solutions to the respective wells and pre-incubate for 30-60 minutes at 37°C.[13] Include a vehicle control (medium/HBSS with the same concentration of solvent, e.g., DMSO, used for Zosuquidar).
-
Substrate Addition: Prepare a working solution of Rhodamine 123 in HBSS. Add Rhodamine 123 to all wells to a final concentration of approximately 1-5 µM.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.[13]
-
Washing: Remove the incubation solution and wash the cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement:
-
For Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend in HBSS, and analyze the intracellular fluorescence of Rhodamine 123.
-
For Plate Reader: Lyse the cells with a suitable lysis buffer and measure the fluorescence of the lysate.
-
-
Data Analysis: Compare the intracellular fluorescence in Zosuquidar-treated cells to the vehicle-treated control cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Protocol 2: In Vitro Transcellular Transport Assay
This protocol assesses the effect of Zosuquidar on the transport of a P-gp substrate across a monolayer of BBB endothelial cells.
Materials:
-
Transwell® inserts with a suitable membrane (e.g., 0.4 µm pore size)
-
P-gp expressing cells (e.g., Caco-2 or bEnd.3)
-
Cell culture medium
-
This compound
-
P-gp substrate of interest (e.g., a test compound)
-
Transport buffer (e.g., HBSS)
-
Analytical method for quantifying the P-gp substrate (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed the cells on the Transwell® inserts and culture until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
Transport Experiment (Basal-to-Apical): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add transport buffer containing the P-gp substrate and either Zosuquidar (test group) or vehicle (control group) to the basal (bottom) chamber. c. Add fresh transport buffer to the apical (top) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the apical chamber and replace with fresh transport buffer.
-
Transport Experiment (Apical-to-Basal): a. Follow the same procedure as above but add the substrate and Zosuquidar/vehicle to the apical chamber and sample from the basal chamber.
-
Sample Analysis: Quantify the concentration of the P-gp substrate in the collected samples using a validated analytical method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions. b. Calculate the efflux ratio (Papp B-A / Papp A-B). A significant decrease in the efflux ratio in the presence of Zosuquidar indicates P-gp inhibition.
Protocol 3: In Vivo Assessment of BBB P-gp Function in Rodents
This protocol describes a method to evaluate the effect of Zosuquidar on the brain accumulation of a P-gp substrate in mice or rats.
Materials:
-
Wild-type mice or rats
-
This compound
-
P-gp substrate of interest
-
Vehicle for drug administration (e.g., saline, PEG400/Tween 80/water)
-
Anesthesia
-
Surgical tools for tissue collection
-
Analytical method for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Zosuquidar Administration: Administer Zosuquidar to the test group of animals via the desired route (e.g., intraperitoneal injection at 10-30 mg/kg or oral gavage at 25-80 mg/kg).[9][13][14] Administer vehicle to the control group.
-
P-gp Substrate Administration: After a pre-determined time following Zosuquidar administration (e.g., 10-60 minutes), administer the P-gp substrate to both groups.[9][13] The timing should be optimized based on the pharmacokinetic properties of Zosuquidar and the substrate.
-
Sample Collection: At a specified time point after substrate administration, anesthetize the animals and collect blood samples via cardiac puncture. Immediately thereafter, perfuse the animals with ice-cold saline to remove blood from the brain vasculature. Excise the brain.
-
Sample Processing: a. Centrifuge the blood samples to obtain plasma. b. Homogenize the brain tissue in a suitable buffer.
-
Drug Quantification: Analyze the concentrations of the P-gp substrate in the plasma and brain homogenates using a validated analytical method.
-
Data Analysis: a. Calculate the brain-to-plasma concentration ratio (Kp) for each animal. b. Compare the Kp values between the Zosuquidar-treated group and the control group. A statistically significant increase in the Kp value in the presence of Zosuquidar indicates inhibition of P-gp at the BBB.
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions, such as cell types, drug concentrations, and timing of administration, for their particular experimental setup and research question. It is also crucial to consider the potential for non-specific binding of Zosuquidar to labware, which may affect the actual concentration in in vitro assays.[7]
References
- 1. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The influence of the P-glycoprotein inhibitor this compound (LY335979) on the brain penetration of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholars.uky.edu [scholars.uky.edu]
- 12. Enhanced brain accumulation of pazopanib by modulating P-gp and Bcrp1 mediated efflux with canertinib or erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dntp-mixture.com [dntp-mixture.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Zosuquidar Combination Therapy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar is a potent and specific third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[1][2] Overexpression of P-gp in tumor cells leads to the active efflux of a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and diminishing their efficacy.[3] Zosuquidar works by blocking this efflux pump, thus restoring the sensitivity of resistant cancer cells to chemotherapy.[1][4] This document provides detailed application notes and protocols for designing and conducting preclinical xenograft studies to evaluate the efficacy of Zosuquidar in combination with conventional chemotherapeutic agents.
Mechanism of Action: P-glycoprotein Inhibition
P-glycoprotein, encoded by the MDR1 gene, is a transmembrane protein that utilizes ATP hydrolysis to actively transport various substrates out of the cell.[3] Many cytotoxic drugs, including taxanes (e.g., paclitaxel) and anthracyclines (e.g., doxorubicin), are substrates for P-gp.[5] By inhibiting P-gp, Zosuquidar increases the intracellular accumulation and retention of these drugs in cancer cells, leading to enhanced cytotoxicity and overcoming MDR.[4][6]
Experimental Design for Zosuquidar Combination Therapy in Xenografts
A robust experimental design is crucial for evaluating the synergistic or additive effects of Zosuquidar in combination with a chemotherapeutic agent. A typical study involves implanting human tumor cells (xenografts) into immunodeficient mice and monitoring tumor growth in response to various treatment regimens.
Animal Model Selection
-
Mouse Strain: Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) are essential for preventing the rejection of human tumor xenografts.
-
Cell Line Selection: Choose a human cancer cell line known to overexpress P-gp and exhibit resistance to the chemotherapeutic agent of interest. Examples include certain breast (e.g., MCF-7/ADR), ovarian, and lung cancer cell lines.
Tumor Implantation
-
Method: Subcutaneous injection of tumor cells into the flank of the mice is the most common and easily measurable method.
-
Cell Number: The number of cells to be injected will vary depending on the cell line's growth characteristics but typically ranges from 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a suitable medium (e.g., PBS or Matrigel).
Treatment Groups
A well-designed study should include the following treatment groups to assess the efficacy of the combination therapy:
| Group | Treatment | Purpose |
| 1 | Vehicle Control | To observe the natural growth of the tumor. |
| 2 | Zosuquidar alone | To assess the single-agent activity of Zosuquidar. |
| 3 | Chemotherapeutic Agent alone | To determine the baseline efficacy of the chemotherapeutic agent. |
| 4 | Zosuquidar + Chemotherapeutic Agent (Combination) | To evaluate the synergistic or additive effect of the combination therapy. |
Dosing and Administration
The following tables provide example dosing regimens for Zosuquidar in combination with Doxorubicin or Paclitaxel, based on preclinical studies. Doses should be optimized for the specific xenograft model.
Table 1: Example Dosing Regimen for Zosuquidar and Doxorubicin Combination
| Compound | Dosage Range (mg/kg) | Administration Route | Dosing Schedule | Reference |
| Zosuquidar | 10 - 30 | Intraperitoneal (IP) | Once daily for 5 consecutive days. | [6] |
| Doxorubicin | 1 - 3 | Intravenous (IV) | Administered once or twice a week, typically starting after Zosuquidar dosing. | [5] |
Table 2: Example Dosing Regimen for Zosuquidar and Paclitaxel Combination
| Compound | Dosage Range (mg/kg) | Administration Route | Dosing Schedule | Reference |
| Zosuquidar | 20 - 80 | Oral (PO) or IV | Administered 10 minutes to 1 hour before Paclitaxel. | [7] |
| Paclitaxel | 10 - 25 | IV or IP | Administered once a week or on a cyclical schedule (e.g., every 3-4 days for several cycles).[8][9] |
Experimental Protocols
Protocol 1: Tumor Growth Inhibition Study in Xenograft Mice
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into the different treatment groups (n=8-10 mice per group).
-
Measure tumor dimensions (length and width) with a digital caliper every 2-3 days.[10]
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[2][11]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Drug Administration:
-
Prepare Zosuquidar and the chemotherapeutic agent according to the specified formulations.
-
Administer the drugs to the respective treatment groups following the predetermined dosing schedule and route of administration.
-
-
Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point.
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in 10% neutral buffered formalin for immunohistochemistry, and another portion can be snap-frozen in liquid nitrogen for other molecular analyses or used immediately for ex vivo assays.
-
Protocol 2: Immunohistochemistry (IHC) for P-glycoprotein
-
Tissue Processing:
-
Fix tumor tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or a high-pH buffer, depending on the antibody manufacturer's recommendations.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with a primary antibody specific for P-glycoprotein (e.g., clone C219 or UIC2).
-
Incubate with a biotinylated secondary antibody.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Capture images using a light microscope and quantify the P-gp expression levels.
-
Protocol 3: Ex Vivo Rhodamine 123 Efflux Assay
This assay measures the function of P-gp in freshly excised tumor tissue.
-
Tumor Dissociation:
-
Mince the fresh tumor tissue into small pieces.
-
Digest the tissue with an enzyme cocktail (e.g., collagenase, dispase, and DNase) to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove debris.
-
-
Rhodamine 123 Staining and Efflux:
-
Flow Cytometry Analysis:
-
Analyze the intracellular fluorescence of Rhodamine 123 in the tumor cells using a flow cytometer.
-
Cells with functional P-gp will show lower fluorescence due to the efflux of the dye.
-
Inhibition of P-gp by Zosuquidar will result in increased intracellular fluorescence.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 3: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day X) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | [Value] | N/A |
| Zosuquidar alone | [Value] | [Value] |
| Chemotherapeutic Agent alone | [Value] | [Value] |
| Zosuquidar + Chemotherapeutic Agent | [Value] | [Value] |
Table 4: Pharmacodynamic Endpoints
| Treatment Group | Mean P-gp Expression (IHC Score) ± SEM | Mean Rhodamine 123 Fluorescence (MFI) ± SEM |
| Vehicle Control | [Value] | [Value] |
| Zosuquidar alone | [Value] | [Value] |
| Chemotherapeutic Agent alone | [Value] | [Value] |
| Zosuquidar + Chemotherapeutic Agent | [Value] | [Value] |
Mandatory Visualizations
Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is often implicated in the regulation of P-glycoprotein expression and the development of chemoresistance. Activation of this pathway can lead to increased transcription of the MDR1 gene.
Caption: MAPK signaling pathway leading to P-gp expression and its inhibition by Zosuquidar.
Experimental Workflow
Caption: Workflow for a Zosuquidar combination therapy xenograft study.
Logical Relationship
Caption: Logical flow of Zosuquidar's mechanism in overcoming chemoresistance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for ex vivo culture of patient-derived tumor fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A Phase I trial of a potent P-glycoprotein inhibitor, zosuquidar trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing P-glycoprotein (P-gp) Inhibition by Zosuquidar Using Flow Cytometry
Introduction and Scientific Background
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a 170 kDa transmembrane efflux pump that is a member of the ATP-binding cassette (ABC) transporter superfamily.[1][2][3] P-gp utilizes the energy from ATP hydrolysis to actively transport a wide variety of structurally diverse xenobiotics out of cells.[1][4] This function is a crucial part of cellular detoxification and is integral to the function of biological barriers like the blood-brain barrier.[2][3] However, in oncology, the overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), which leads to the failure of chemotherapy by reducing the intracellular concentration of anticancer drugs.[1][4]
Zosuquidar (LY335979) is a potent, specific, and third-generation P-gp inhibitor.[5][6] It acts as a non-competitive inhibitor with a high affinity for P-gp (Ki of 59-60 nM), effectively blocking the drug efflux function without significant effects on other ABC transporters like MRP1 or BCRP.[5][7][8][9] By inhibiting P-gp, Zosuquidar restores the sensitivity of resistant cancer cells to chemotherapeutic agents.[4][7]
Flow cytometry is a powerful technique for assessing P-gp function at the single-cell level.[10][11] These assays utilize fluorescent substrates of P-gp, such as Rhodamine 123 (Rh123) or Calcein-AM.[12][13][14] In cells overexpressing P-gp, these substrates are actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by Zosuquidar blocks this efflux, leading to an increase in intracellular fluorescence, which can be quantitatively measured by a flow cytometer.[15]
Quantitative Data Summary
Quantitative data from various studies are summarized below for easy reference and comparison.
Table 1: Inhibitory Properties of Zosuquidar
| Parameter | Value | Cell Line / System | Source |
|---|---|---|---|
| Ki | 59 nM | P-gp (General) | [5] |
| Ki | 60 nM | Cell-free assay | [7] |
| IC₅₀ | 6 µM - 16 µM | Various drug-sensitive and MDR cell lines (cytotoxicity of Zosuquidar alone) | [7] |
| IC₅₀ (Calcein-AM Assay) | 6.56 ± 1.92 nM | MDCKII-MDR1 | [16] |
| Effective Concentration | 0.1 µM - 2 µM | K562/ADR, NCI/ADR-RES, HL60/VCR |[13] |
Table 2: Common Fluorescent Substrates for P-gp Flow Cytometry Assays
| Substrate | Type of Assay | Excitation (nm) | Emission (nm) | Key Characteristics | Source |
|---|---|---|---|---|---|
| Rhodamine 123 | Efflux Assay | ~488 nm | ~528 nm | Cationic fluorescent dye; P-gp substrate.[12][17] | [18] |
| Calcein-AM | Accumulation Assay | ~485 nm | ~520 nm | Non-fluorescent precursor converted to fluorescent Calcein by intracellular esterases.[19] P-gp effluxes the non-fluorescent Calcein-AM.[19] | [19] |
| Daunorubicin | Efflux Assay | ~488 nm | ~575 nm | Anthracycline chemotherapy drug that is naturally fluorescent. |[10][20] |
Table 3: Recommended Reagent Concentrations for In Vitro Assays
| Reagent | Typical Concentration Range | Purpose | Source |
|---|---|---|---|
| Zosuquidar | 0.1 nM - 10 µM | P-gp Inhibition | [19] |
| Rhodamine 123 | 50 - 200 ng/mL | P-gp Substrate | [11] |
| Calcein-AM | 0.1 µM - 1 µM | P-gp Substrate | [18][21][22] |
| Verapamil | 10 µM | Positive Control Inhibitor |[21] |
Visualized Mechanisms and Workflows
Caption: P-gp mediated drug efflux and its inhibition by Zosuquidar.
Caption: General experimental workflow for a P-gp inhibition assay.
Caption: Principle of the Calcein-AM accumulation assay for P-gp activity.
Detailed Experimental Protocols
Protocol 1: Rhodamine 123 (Rh123) Efflux Assay
This assay measures the ability of P-gp to efflux the fluorescent substrate Rh123. Inhibition of P-gp by Zosuquidar results in higher retention of Rh123 and thus higher fluorescence.
A. Materials and Reagents
-
Cell Lines: A P-gp overexpressing cell line (e.g., K562/DOX, NCI/ADR-RES) and its parental, drug-sensitive counterpart (e.g., K562).[13]
-
Zosuquidar: 10 mM stock solution in DMSO. Store at -20°C.[13]
-
Rhodamine 123 (Rh123): 1 mg/mL stock solution in DMSO. Store protected from light at -20°C.
-
Positive Control (Optional): Verapamil or Cyclosporin A.[10]
-
Buffers: Phosphate-Buffered Saline (PBS), cell culture medium (e.g., RPMI-1640 with 10% FBS), ice-cold PBS for washing.
-
Equipment: Flow cytometer with 488 nm laser, FACS tubes.
B. Step-by-Step Protocol
-
Cell Preparation: Culture cells to a density of 0.5-1.0 x 10⁶ cells/mL. Harvest cells by centrifugation (300 x g for 5 minutes) and wash once with PBS. Resuspend the cell pellet in culture medium at a final concentration of 1 x 10⁶ cells/mL.[23]
-
Inhibitor Pre-incubation:
-
Aliquot 1 mL of the cell suspension into FACS tubes.
-
Prepare working solutions of Zosuquidar in culture medium. Add the desired final concentrations of Zosuquidar (e.g., 0.1, 0.5, 1, 2 µM) to the respective tubes.[13]
-
Include a vehicle control (DMSO, final concentration ≤0.1%) and a positive control.[13]
-
Incubate the tubes for 30-60 minutes at 37°C in a humidified incubator.[13]
-
-
Substrate Loading: Add Rh123 to all tubes to a final concentration of 50-200 ng/mL.[11] Incubate for 60-90 minutes at 37°C, protected from light, to allow for substrate accumulation and efflux.[18]
-
Sample Preparation for Analysis:
-
Stop the reaction by placing the tubes on ice.
-
Wash the cells twice with 2 mL of ice-cold PBS to remove extracellular dye. Centrifuge at 300 x g for 5 minutes between washes.[18]
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS. Keep samples on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Analyze samples on a flow cytometer using a 488 nm excitation laser.
-
Collect fluorescence emission in the appropriate channel (e.g., FITC, ~530 nm).[10]
-
Collect at least 10,000 events for each sample.
-
C. Data Analysis
-
Gate on the viable, single-cell population using Forward Scatter (FSC) and Side Scatter (SSC) plots.
-
Generate fluorescence histograms for each sample.
-
Calculate the Median Fluorescence Intensity (MFI) for each condition.
-
The increase in MFI in Zosuquidar-treated cells compared to the vehicle control indicates P-gp inhibition.
Protocol 2: Calcein-AM Accumulation Assay
This assay measures the accumulation of fluorescent calcein. The P-gp substrate is the non-fluorescent precursor, Calcein-AM. P-gp inhibition by Zosuquidar prevents the efflux of Calcein-AM, allowing more of it to be converted to fluorescent calcein by intracellular esterases.[19]
A. Materials and Reagents
-
Cell Lines: As described in Protocol 1.
-
Zosuquidar: 10 mM stock solution in DMSO.
-
Calcein-AM: 1 mM stock solution in DMSO. Store protected from light at -20°C.
-
Buffers and Equipment: As described in Protocol 1.
B. Step-by-Step Protocol
-
Cell Preparation: Prepare a single-cell suspension at 1 x 10⁶ cells/mL in serum-free medium or an appropriate assay buffer (e.g., HBSS).[18]
-
Inhibitor and Substrate Incubation:
-
Aliquot 1 mL of the cell suspension into FACS tubes.
-
Add Zosuquidar to the desired final concentrations (e.g., 0.1 nM to 1 µM).
-
Immediately add Calcein-AM to a final concentration of 0.1-0.25 µM.[21][24]
-
Include a P-gp overexpressing group without inhibitor (maximum efflux control) and a parental cell group without inhibitor (baseline fluorescence control).
-
Incubate for 15-30 minutes at 37°C, protected from light.[19]
-
-
Sample Preparation for Analysis:
-
Stop the reaction by placing tubes on ice.
-
Wash the cells twice with 2 mL of ice-cold PBS.
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze samples immediately on a flow cytometer (Excitation: 488 nm, Emission: ~520 nm).
-
Collect at least 10,000 events per sample.
-
C. Data Analysis
-
Gate on the viable, single-cell population.
-
Determine the Median Fluorescence Intensity (MFI) for each sample.
-
Calculate the percentage of P-gp inhibition using the following formula[19]: % Inhibition = [(MFIinhibitor - MFIMDR) / (MFIparental - MFIMDR)] x 100
-
MFIinhibitor: MFI of P-gp overexpressing cells with Zosuquidar.
-
MFIMDR: MFI of P-gp overexpressing cells without inhibitor.
-
MFIparental: MFI of parental cells without inhibitor.
-
Troubleshooting and Key Considerations
-
Cytotoxicity: At high concentrations, Zosuquidar can exhibit cytotoxicity.[5][7] Always perform a viability assay (e.g., using a dead cell exclusion dye like Propidium Iodide or DAPI) to ensure that the observed effects are due to P-gp inhibition and not cell death.
-
Controls are Critical: Always include both P-gp overexpressing (MDR) and parental (sensitive) cell lines. The parental line establishes the baseline fluorescence in the absence of significant P-gp activity. A vehicle control (e.g., DMSO) is mandatory to account for any solvent effects.
-
Compound Stability: Prepare fresh working solutions of Zosuquidar and fluorescent substrates before each experiment, as they can degrade with storage in aqueous solutions.[13]
-
Titration of Reagents: Optimal concentrations of Zosuquidar and the fluorescent substrate may vary between cell lines. It is recommended to perform initial titration experiments to determine the optimal concentrations for your specific model system.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of P-glycoprotein efflux pump: induction and activation as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] Modulation of P-glycoprotein by zosuquidar trihydrochloride. | Semantic Scholar [semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rhodamine - Wikipedia [en.wikipedia.org]
- 13. dntp-mixture.com [dntp-mixture.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. 4.5. Estimation of P-gp Transport Activity by Calcein/AM Retention Assay [bio-protocol.org]
- 22. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. gmpplastic.com [gmpplastic.com]
- 24. researchgate.net [researchgate.net]
Reconstituting and Storing Zosuquidar Trihydrochloride: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar trihydrochloride, also known as LY335979, is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp/MDR1), an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of chemotherapeutic agents from cancer cells.[1][2] P-gp overexpression is a major mechanism of multidrug resistance (MDR) in cancer, limiting the efficacy of anticancer drugs. Zosuquidar binds with high affinity to P-gp, inhibiting its function and restoring the intracellular concentration and cytotoxicity of chemotherapeutic agents in MDR cells.[1][2] This document provides detailed protocols for the reconstitution, storage, and laboratory use of this compound, ensuring its optimal performance and stability in experimental settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Synonyms | LY335979, RS 33295-198 |
| CAS Number | 167465-36-3 |
| Molecular Formula | C₃₂H₃₁F₂N₃O₂ · 3HCl |
| Molecular Weight | 637.0 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| UV/Vis (λmax) | 212, 239, 304 nm |
Solubility
The solubility of this compound in various solvents is crucial for the preparation of stock solutions. It is important to note that for aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like ethanol before dilution.[3]
| Solvent | Solubility | Notes |
| DMSO | ≥10 mg/mL; ~100 mg/mL (189.54 mM) | May require sonication. Use of hygroscopic DMSO can significantly impact solubility. |
| Ethanol | ~10 mg/mL | |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| Water | 5 mg/mL (7.85 mM) | Requires sonication. |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | Dissolve in ethanol first, then dilute with PBS. |
Reconstitution and Storage Protocols
Proper reconstitution and storage are critical for maintaining the stability and activity of this compound.
Reconstitution of Stock Solutions
-
Solvent Selection : Based on the experimental requirements, select an appropriate solvent from the solubility table above. For most in vitro cell-based assays, DMSO is the recommended solvent for preparing a concentrated stock solution.
-
Preparation of Stock Solution :
-
To prepare a 10 mM stock solution in DMSO, dissolve this compound in DMSO. Gentle warming to 37°C and/or sonication can aid in dissolution.
-
Ensure the final concentration of the organic solvent in the final assay medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[2]
-
-
Aqueous Solutions : For in vivo studies or specific in vitro assays requiring aqueous solutions, dissolve this compound in a suitable vehicle such as 20% ethanol in saline.[4] When preparing aqueous solutions from an organic stock, add the stock solution to the aqueous buffer while vortexing to ensure proper mixing and prevent precipitation. Aqueous solutions are not recommended for long-term storage.[3]
Storage Recommendations
Adherence to proper storage conditions is essential to prevent degradation of the compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥4 years | Store in a dry, dark place. |
| Stock Solution in DMSO | -20°C | Several months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | 2-8°C | Not recommended for more than one day | Prepare fresh before use. |
Safety and Handling Precautions
This compound should be handled with care in a laboratory setting.
-
Hazard Identification : May cause skin irritation, serious eye irritation, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Handling : Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.[3]
-
Disposal : Dispose of the compound and any contaminated materials in accordance with local regulations.
Mechanism of Action: P-gp Inhibition
Zosuquidar functions as a non-competitive inhibitor of P-glycoprotein.[1] It binds with high affinity to the transmembrane domain of P-gp, which induces a conformational change that locks the transporter in a state where it can no longer bind to or hydrolyze ATP.[1] This inhibition of ATP hydrolysis prevents the efflux of P-gp substrate drugs, leading to their increased intracellular accumulation and enhanced cytotoxic effect in multidrug-resistant cells.
Caption: Zosuquidar inhibits P-gp, preventing drug efflux and overcoming multidrug resistance.
Experimental Protocols
The following are example protocols for common in vitro assays used to evaluate the activity of this compound.
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)
This assay measures the ability of Zosuquidar to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123.[1]
Materials:
-
P-gp overexpressing cells (e.g., NCI/ADR-RES) and parental cells (e.g., OVCAR-8)
-
Cell culture medium
-
This compound
-
Rhodamine 123
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Seeding : Seed P-gp overexpressing and parental cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Zosuquidar Pre-incubation : Treat the cells with various concentrations of Zosuquidar (e.g., 0.1 to 2 µM) or a vehicle control (e.g., 0.1% DMSO) for 30-60 minutes at 37°C.[2]
-
Rhodamine 123 Loading : Add Rhodamine 123 to all wells at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Washing : Gently wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement : Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~528 nm) or a flow cytometer.
-
Data Analysis : An increase in intracellular Rhodamine 123 fluorescence in Zosuquidar-treated cells compared to vehicle-treated cells indicates P-gp inhibition.
Caption: Workflow for assessing P-gp inhibition using the Rhodamine 123 efflux assay.
In Vitro Cytotoxicity Assay (MDR Reversal)
This assay determines the ability of Zosuquidar to sensitize MDR cancer cells to a chemotherapeutic agent.[1]
Materials:
-
MDR cancer cells (e.g., K562/ADR) and their drug-sensitive parental cell line (e.g., K562)
-
Cell culture medium
-
This compound
-
A P-gp substrate chemotherapeutic drug (e.g., Doxorubicin, Paclitaxel)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding : Seed both MDR and parental cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[2]
-
Drug Treatment : Treat the cells with serial dilutions of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of Zosuquidar (e.g., 1 µM).
-
Incubation : Incubate the plates for 48-72 hours at 37°C.
-
Cell Viability Assessment : Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Measurement : Measure the absorbance or luminescence using a plate reader.
-
Data Analysis : Plot cell viability versus drug concentration to determine the IC₅₀ value for the chemotherapeutic agent with and without Zosuquidar. A decrease in the IC₅₀ value in the presence of Zosuquidar indicates the reversal of multidrug resistance.
Troubleshooting and Common Issues
-
Low Reversal of Drug Resistance : Confirm P-gp expression in the cell line using Western blot or flow cytometry. Optimize the pre-incubation time with Zosuquidar to ensure maximal transporter inhibition.[2]
-
Cytotoxicity of Zosuquidar : Ensure the final concentration of Zosuquidar and the solvent (e.g., DMSO) are not cytotoxic to the cells. Run appropriate controls with Zosuquidar alone.[2]
-
Compound Instability : Prepare fresh working solutions of Zosuquidar for each experiment, as it can be unstable in aqueous solutions.[2][4] Avoid repeated freeze-thaw cycles of the stock solution.[2]
By following these guidelines, researchers can effectively utilize this compound as a tool to investigate and overcome P-gp-mediated multidrug resistance in cancer.
References
Troubleshooting & Optimization
Technical Support Center: Zosuquidar Trihydrochloride in DMSO
This technical support center provides guidance on the stability and handling of zosuquidar trihydrochloride solutions in dimethyl sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). For most in vitro applications, DMSO is the solvent of choice.
Q2: How stable is this compound in DMSO?
A2: Several suppliers note that this compound solutions are unstable and recommend that they be freshly prepared for optimal performance.[1][2] If storage is necessary, it is crucial to minimize degradation by adhering to strict storage conditions.
Q3: What are the recommended storage conditions for this compound solutions in DMSO?
A3: For short-term storage, solutions may be kept at -20°C for up to one month. For longer-term storage, aliquoting the stock solution into single-use vials and storing at -80°C for up to six months is recommended to prevent degradation from repeated freeze-thaw cycles.[3]
Q4: Are there any known degradation products of zosuquidar in DMSO?
A4: Currently, there is no publicly available data detailing the specific degradation products or degradation pathways of this compound in DMSO. The general recommendation is to use freshly prepared solutions to avoid potential issues with unknown degradants.
Q5: Can I store aqueous dilutions of my zosuquidar DMSO stock?
A5: It is not recommended to store aqueous solutions of zosuquidar for more than one day. The compound is sparingly soluble in aqueous buffers and is prone to instability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | 1. Degradation of zosuquidar in DMSO stock solution due to improper storage. 2. Non-specific adsorption of zosuquidar to laboratory plastics, leading to a lower effective concentration.[4] | 1. Prepare a fresh stock solution of zosuquidar in high-quality, anhydrous DMSO. 2. Use a "spiking" method for preparing working solutions: add a small volume of concentrated stock directly to the cell culture medium in the assay plate rather than performing serial dilutions in aqueous buffers. Consider using low-adhesion microplates.[4] |
| Precipitation observed in the DMSO stock solution upon thawing. | 1. The solubility limit may have been exceeded. 2. The DMSO may have absorbed moisture, reducing the solubility of the compound. | 1. Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, the solution may be supersaturated. 2. Use fresh, anhydrous DMSO for preparing stock solutions. |
| Variability between experiments. | 1. Use of aged or improperly stored stock solutions. 2. Inconsistent solution preparation techniques. | 1. Always use a fresh stock solution or a properly stored, single-use aliquot for each experiment. 2. Standardize the "spiking" method for preparing working solutions to ensure consistent final concentrations. |
Quantitative Data Summary
The following tables summarize the available data on the solubility and storage of this compound.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | 1 - 127 mg/mL |
| Ethanol | ~10 mg/mL |
| Dimethylformamide | ~10 mg/mL |
| Aqueous Buffers | Sparingly soluble |
Note: The wide range in reported DMSO solubility may be due to differences in the salt form, purity, and the hygroscopic nature of DMSO.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | ≥ 4 years |
| Solution in DMSO | -20°C | Up to 1 month[3] |
| Solution in DMSO | -80°C | Up to 6 months[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a polypropylene tube
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
If not for immediate use, aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
-
Protocol 2: General Procedure for Assessing the Stability of Zosuquidar in DMSO
This protocol outlines a general method for researchers to determine the stability of their zosuquidar solutions under their specific laboratory conditions.
-
Materials:
-
Freshly prepared this compound stock solution in DMSO
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized, but a typical starting point could be a gradient of acetonitrile and water with 0.1% formic acid)
-
Temperature-controlled storage units (e.g., -20°C, 4°C, room temperature)
-
-
Procedure:
-
Time-Zero Analysis: Immediately after preparation, dilute a sample of the zosuquidar stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area and retention time of the main zosuquidar peak. This will serve as the baseline (100% purity).
-
Sample Storage: Aliquot the remaining stock solution into separate vials for storage at different conditions (e.g., -80°C, -20°C, 4°C, and room temperature). Protect samples from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Prepare the sample for HPLC analysis in the same manner as the time-zero sample and inject it into the HPLC system.
-
Data Analysis:
-
Compare the peak area of the main zosuquidar peak at each time point to the time-zero peak area to calculate the percentage of zosuquidar remaining.
-
Observe the chromatogram for the appearance of any new peaks, which would indicate degradation products.
-
A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
-
Visualizations
Caption: Workflow for preparing and using zosuquidar solutions.
References
Optimizing Zosuquidar Trihydrochloride for In Vitro P-gp Inhibition: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Zosuquidar trihydrochloride in in vitro studies. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key quantitative data to facilitate the optimization of P-glycoprotein (P-gp) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as LY335979) is a potent and specific third-generation, non-competitive inhibitor of P-glycoprotein (P-gp/ABCB1).[1][2] P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby conferring multidrug resistance (MDR).[1][3][4] Zosuquidar inhibits this efflux pump, leading to increased intracellular concentration and restored efficacy of chemotherapeutic drugs in P-gp-expressing cells.[1][5] It binds to P-gp, locking the transporter in a non-functional state and preventing ATP hydrolysis, which is necessary for the efflux mechanism.[6]
Q2: What is the recommended starting concentration for Zosuquidar in an in vitro experiment?
The optimal concentration of Zosuquidar depends on the specific cell line and its level of P-gp expression. However, a common starting point for reversing P-gp-mediated resistance is in the range of 0.1 µM to 0.5 µM.[7] For complete reversal of resistance, concentrations of 50 to 100 nM have been shown to be effective in many cell culture systems.[8][9] A dose-response experiment is crucial to determine the optimal, non-toxic concentration for your specific model.
Q3: Is Zosuquidar cytotoxic on its own?
Yes, at higher concentrations, Zosuquidar can exhibit cytotoxicity. The IC50 (the concentration at which it inhibits cell growth by 50%) for Zosuquidar alone typically ranges from 6 µM to 16 µM in both drug-sensitive and MDR cell lines after 72 hours of treatment.[7][10] It is essential to determine the cytotoxicity of Zosuquidar in your cell line of interest to ensure that the concentrations used for P-gp inhibition are not significantly impacting cell viability on their own.
Q4: How should I prepare and store Zosuquidar stock solutions?
This compound is soluble in water (up to 5 mg/mL with sonication) and DMSO (up to 1 mg/mL with sonication).[11] For cell-based assays, it is common to prepare a high-concentration stock solution in fresh, high-quality DMSO.[7][10] For example, a 2 mM stock in DMSO can be prepared.[7] It is recommended to prepare fresh solutions, as the compound can be unstable in solution.[11][12] For storage, stock solutions can be kept at -20°C for one month or -80°C for six months.[10]
Q5: Does Zosuquidar inhibit other ABC transporters?
Zosuquidar is considered a specific inhibitor of P-gp.[13] Studies have shown that it does not significantly affect other ABC transporters like Multidrug Resistance-Associated Proteins (MRP1 and MRP2) or Breast Cancer Resistance Protein (BCRP).[13][14] However, at concentrations of 5 µM or higher, it may weakly inhibit organic cation transporters (OCTs), which could influence experiments with substrates that are also transported by OCTs.[13] To avoid this, it is recommended to use Zosuquidar at concentrations below 1 µM for P-gp specific inhibition.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: Inhibitory Potency and Cytotoxicity of Zosuquidar
| Parameter | Value | Cell Lines / Conditions | Reference |
| Ki (P-gp) | 59 - 60 nM | Cell-free assay | [7][10] |
| IC50 (P-gp efflux) | 58.88 nM | CCRF-CEM/VCR1000 cells | [7] |
| Effective Concentration | 0.1 - 0.5 µM | P388/ADR, MCF7/ADR, 2780AD | [7] |
| Effective Concentration | 0.3 µM | K562/DOX, HL60/DNR | [10][14] |
| Cytotoxic IC50 | 6 - 16 µM | Various drug-sensitive & MDR lines | [7][10] |
Table 2: Reversal of Chemotherapeutic Resistance by Zosuquidar (0.3 µM)
| Cell Line | Chemotherapeutic Agent | IC50 without Zosuquidar (µM) | IC50 with Zosuquidar (µM) | Resistance Modifying Factor (RMF) | Reference |
| K562/DOX | Daunorubicin | >50 | 1.1 ± 0.4 | >45.5 | [1] |
| HL60/DNR | Daunorubicin | 15.2 ± 2.5 | 0.12 ± 0.05 | 126.7 | [1] |
| K562/DOX | Mitoxantrone | 0.8 ± 0.1 | 0.05 ± 0.01 | 16.0 | [1] |
| HL60/DNR | Mitoxantrone | 0.9 ± 0.2 | 0.04 ± 0.01 | 22.5 | [1] |
RMF is calculated as the IC50 of the drug alone divided by the IC50 of the drug in the presence of Zosuquidar.
Experimental Protocols & Workflow
To optimize Zosuquidar concentration, a systematic workflow should be followed. This involves first determining the intrinsic cytotoxicity of Zosuquidar and then evaluating its ability to inhibit P-gp and sensitize resistant cells to a chemotherapeutic agent.
Caption: Workflow for optimizing Zosuquidar concentration.
Protocol 1: MTT Cell Viability Assay
This assay determines the cytotoxicity of Zosuquidar or its effect on chemosensitization.
-
Cell Seeding: Harvest logarithmically growing cells and seed them in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight.[1]
-
Drug Treatment:
-
For Zosuquidar Cytotoxicity: Add a range of Zosuquidar concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
For Chemo-sensitization: Add a fixed, non-toxic concentration of Zosuquidar, followed by a range of concentrations of the chemotherapeutic agent.[7]
-
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.[1][7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 2-propanol/0.04 N HCl) to each well to dissolve the formazan crystals.[7]
-
Measurement: Read the absorbance on a microplate reader at a test wavelength of 570 nm and a reference wavelength of 630 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 2: P-gp Functional Assay (Rhodamine 123 / Calcein-AM Efflux)
This cell-based assay directly measures the functional activity of the P-gp pump. Inhibition of P-gp results in the intracellular accumulation of fluorescent substrates like Rhodamine 123 or Calcein-AM.[6][15]
-
Cell Culture: Culture both P-gp-expressing and parental (sensitive) cells to 70-80% confluency.
-
Inhibitor Incubation: Treat the cells with various concentrations of Zosuquidar (and a vehicle control) for a defined period (e.g., 1-2 hours) at 37°C.[15]
-
Substrate Loading: Add the fluorescent P-gp substrate (e.g., 5 µM Rhodamine 123 or 0.25-1 µM Calcein-AM) to the cells and incubate for 30-90 minutes at 37°C.[6][15]
-
Washing: Wash the cells twice with ice-cold buffer (e.g., PBS or HBSS) to remove extracellular dye.[15]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.[6]
-
Data Analysis: An increase in intracellular fluorescence in Zosuquidar-treated cells compared to untreated cells indicates P-gp inhibition.[6]
Troubleshooting Guide
Q: I am not observing any P-gp inhibition or reversal of resistance. What could be wrong?
-
A1: Zosuquidar Concentration Too Low: The concentration may be insufficient for the level of P-gp expression in your cell line. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 1 µM).
-
A2: Cell Line P-gp Expression: Confirm that your resistant cell line indeed overexpresses functional P-gp. This can be verified by Western Blot for protein expression or by a functional assay comparing substrate efflux in resistant vs. parental cells.
-
A3: Compound Instability: Zosuquidar solutions can be unstable.[12] Ensure you are using freshly prepared stock solutions or have stored them properly at -80°C for no longer than six months.[10]
-
A4: Incorrect Experimental Timing: Ensure adequate pre-incubation time with Zosuquidar to allow it to bind to P-gp before adding the chemotherapeutic agent or fluorescent substrate. A 1-2 hour pre-incubation is a good starting point.[15]
Q: I am observing significant cytotoxicity in my control wells treated only with Zosuquidar. How can I fix this?
-
A1: Concentration Too High: You are likely using a concentration of Zosuquidar that is cytotoxic to your cells. Perform a cytotoxicity assay (Protocol 1) to determine the maximum non-toxic concentration for your specific cell line and incubation time. Zosuquidar's cytotoxic IC50 can be as low as 6 µM.[7][10]
-
A2: Solvent Toxicity: If using high concentrations of a DMSO stock, the final DMSO concentration in your media might be toxic. Ensure the final DMSO concentration is consistent across all wells and is typically below 0.5%.
Q: My results are inconsistent between experiments. What are the common sources of variability?
-
A1: Cell Passage Number: The level of P-gp expression can change as cells are continuously passaged. Use cells within a consistent and low passage number range for your experiments.
-
A2: Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in viability assays. Ensure accurate cell counting and even seeding across all wells.
-
A3: Compound Preparation: As mentioned, Zosuquidar's stability is critical. Prepare fresh dilutions from a reliable stock for each experiment to minimize variability.[12]
Mechanism of P-gp Inhibition
Zosuquidar acts by directly interacting with the P-glycoprotein transporter embedded in the cell membrane. This interaction prevents the conformational changes required for drug efflux, effectively trapping the chemotherapeutic agent inside the cell.
Caption: Zosuquidar inhibits P-gp-mediated drug efflux.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Modulation of P-glycoprotein by this compound. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting Zosuquidar Trihydrochloride Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zosuquidar trihydrochloride. Inconsistent results in experiments involving this potent P-glycoprotein (P-gp) inhibitor can arise from various factors, from experimental design to the inherent properties of the compound. This guide aims to address common issues in a clear question-and-answer format to help you achieve reliable and reproducible data.
Troubleshooting Guide
Issue 1: Higher than expected cell death in control groups treated with Zosuquidar alone.
Question: I'm observing significant cytotoxicity in my cell lines when treated with Zosuquidar, even without any co-administered chemotherapeutic agent. Why is this happening and how can I mitigate it?
Answer:
This compound can exhibit intrinsic cytotoxicity at higher concentrations.[1][2] While it is highly potent as a P-gp inhibitor in the nanomolar range, its cytotoxic effects become more pronounced at micromolar concentrations.[1][2]
Potential Causes and Solutions:
-
Concentration Too High: You may be using a concentration of Zosuquidar that is toxic to your specific cell line. It is crucial to determine the non-toxic concentration range for your experimental model.
-
Solution: Perform a dose-response curve with Zosuquidar alone to determine its IC50 value in your cell line. For P-gp inhibition studies, use a concentration well below the cytotoxic threshold, typically in the range of 50-100 nM, which is effective for inhibiting P-gp.[3]
-
-
Solvent Toxicity: The solvent used to dissolve Zosuquidar, commonly DMSO, can be toxic to cells at certain concentrations.
-
Solution: Ensure the final concentration of the solvent in your culture medium is minimal (typically ≤ 0.1%) and consistent across all experimental and control groups.[4] Always include a vehicle control (cells treated with the solvent alone at the same final concentration) to account for any solvent-induced effects.[5]
-
Experimental Protocol: Determining Zosuquidar Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Zosuquidar Preparation: Prepare a stock solution of this compound in fresh DMSO.[1] From this stock, create a series of serial dilutions in your cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with the different concentrations of Zosuquidar. Include wells with untreated cells and cells treated with the vehicle (DMSO) at the highest concentration used.
-
Incubation: Incubate the plate for a period that matches your planned P-gp inhibition experiments (e.g., 48-72 hours).[5]
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals in viable cells.[5]
-
Add a solubilization buffer (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[1][5]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Issue 2: Inconsistent or lower-than-expected reversal of multidrug resistance.
Question: My results showing Zosuquidar's ability to reverse P-gp-mediated drug resistance are variable. Sometimes I see a strong effect, and other times it's weak or absent. What could be causing this inconsistency?
Answer:
Inconsistent reversal of multidrug resistance (MDR) can stem from several factors, including off-target effects, compound stability, and experimental setup.
Potential Causes and Solutions:
-
Off-Target Effects on Uptake Transporters: At concentrations above 1 µM, Zosuquidar can inhibit organic cation transporters (OCTs), which are responsible for the cellular uptake of certain P-gp substrates like rhodamine 123.[6] This can lead to a false interpretation of poor P-gp inhibition, as the reduced intracellular concentration of the substrate is due to inhibited uptake, not continued efflux.[6]
-
Solution: Use Zosuquidar at concentrations below 1 µM to maintain its specificity for P-gp.[6]
-
-
Compound Adsorption and Stability: Zosuquidar has been reported to adsorb to various surfaces, which can reduce its effective concentration in your experiment.[7][8] Additionally, the compound can be unstable in solution, so it is recommended to use freshly prepared solutions.[9]
-
Insufficient Pre-incubation Time: For optimal inhibition, cells should be pre-incubated with Zosuquidar before the addition of the chemotherapeutic agent.
-
Solution: Pre-incubate your cells with Zosuquidar for 30-60 minutes before adding the P-gp substrate or cytotoxic drug.[4]
-
Experimental Workflow: P-gp Inhibition Assay
Caption: Workflow for a P-glycoprotein (P-gp) inhibition assay using Zosuquidar.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Zosuquidar is a third-generation, potent, and specific inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1.[10][11] P-gp is an ATP-dependent efflux pump that transports a wide range of substrates, including many chemotherapeutic drugs, out of cells.[11][12] By inhibiting P-gp, Zosuquidar prevents the efflux of these drugs, thereby increasing their intracellular concentration and restoring their cytotoxic effects in drug-resistant cancer cells.[11][12]
Signaling Pathway: P-glycoprotein Mediated Drug Efflux and its Inhibition by Zosuquidar
Caption: Zosuquidar inhibits the P-gp pump, preventing drug efflux from cancer cells.
Q2: What are appropriate negative controls for Zosuquidar experiments?
A2: The choice of negative control is critical for validating that the observed effects are specifically due to P-gp inhibition by Zosuquidar.[5]
-
Parental (Wild-Type) Cell Lines: These are cell lines that do not overexpress P-gp and are the counterparts to the P-gp-overexpressing resistant cell lines.[5] Zosuquidar should have a minimal effect on drug sensitivity in these cells.[5]
-
Vehicle Control: This is essential to rule out any effects of the solvent (e.g., DMSO) used to dissolve Zosuquidar.[5]
-
P-gp Knockout Cell Lines: These cell lines, where the gene for P-gp (ABCB1) has been deleted, provide the most definitive negative control for P-gp involvement.[5]
Logical Relationship: Selecting Negative Controls
Caption: Hierarchy and purpose of negative controls in Zosuquidar experiments.
Q3: What are the solubility and storage recommendations for this compound?
A3: this compound is soluble in DMSO.[1][2] It is recommended to use fresh DMSO as moisture can reduce solubility.[1][2] For long-term storage, the powder should be kept at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[1]
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki (P-gp inhibition) | 59 nM | Cell-free assay | [1][2][9] |
| IC50 (P-gp inhibition) | Nanomolar range | Varies with cell model and substrate | [6] |
| Intrinsic Cytotoxicity (IC50) | 6 µM - 16 µM | Various drug-sensitive and MDR cell lines | [1][2] |
| Effective P-gp Inhibitory Conc. | 50 - 100 nM | Various cell culture systems | [3] |
Table 2: Off-Target Effects of Zosuquidar
| Transporter | Effect | IC50 | Concentration for Effect | Reference |
| Organic Cation Transporter 1 (OCT1) | Inhibition | 7.5 ± 3.7 µM | ≥ 5 µM | [6] |
| Organic Cation Transporter 2 (OCT2) | Inhibition | Not determined | Only at 50 µM | [6] |
| Organic Cation Transporter 3 (OCT3) | Inhibition | Not determined | Only at 50 µM | [6] |
| MRP1, MRP2, BCRP | No significant inhibition | Not applicable | Not specified | [6] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biotin-hpdp.com [biotin-hpdp.com]
- 5. benchchem.com [benchchem.com]
- 6. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Zosuquidar - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
Zosuquidar trihydrochloride solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Zosuquidar trihydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues and provide clear experimental protocols.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the dissolution and use of this compound.
| Issue | Question | Possible Cause | Recommended Solution |
| Poor Dissolution in Aqueous Buffers | I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS). | This compound has limited solubility in aqueous solutions.[1] | For maximum solubility, first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of your choice.[1] A 1:2 solution of ethanol to PBS (pH 7.2) can achieve a solubility of approximately 0.33 mg/mL.[1] It is not recommended to store the aqueous solution for more than one day.[1] |
| Precipitation in Media | My this compound is precipitating out of my cell culture media. | The compound may have limited stability in aqueous media over time. Additionally, interactions with components of the media could reduce solubility. | Prepare fresh solutions before each experiment.[2][3] If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent in the media is low and does not affect cell viability. |
| Incomplete Dissolution in DMSO | I've added DMSO to my this compound, but it's not fully dissolving. | The compound may require energy to fully dissolve. Moisture-absorbing DMSO can also reduce solubility.[4] | Sonication is recommended to aid dissolution in DMSO.[5] Warming the tube at 37°C for 10 minutes and/or shaking it in an ultrasonic bath can also help achieve a higher concentration.[6] Always use fresh, anhydrous DMSO for the best results.[4] |
| Inconsistent Results in In Vivo Studies | I'm observing variability in the efficacy of this compound in my animal models. | This could be due to poor bioavailability resulting from suboptimal formulation and solubility. The compound is known to have low oral bioavailability.[7] | For in vivo administration, consider using a co-solvent system. A commonly cited formulation is a solution in 20% ethanol-saline.[2][3] Other potential formulations for oral administration include combinations of DMSO, PEG300, Tween-80, and saline, or DMSO with corn oil.[8] |
| Adsorption to Labware | I suspect I am losing compound due to adsorption to my plastic or glassware. | Zosuquidar is a lipophilic compound and has a tendency to adsorb to surfaces, especially in aqueous solutions.[7][9] | To mitigate adsorption, consider adding organic solvents or surfactants to your aqueous solutions. Increasing the concentration of methanol or DMSO can decrease adsorption.[9] Preparing solutions in the presence of polysorbate 20 (Tween 20) has also been shown to increase solubility and reduce adsorption.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[4][10] It is soluble up to 127 mg/mL in fresh DMSO.[4]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility can vary slightly between suppliers. Please refer to the table below for a summary of reported solubility data. It is always recommended to consult the certificate of analysis for your specific batch.
Q3: How should I store this compound powder and its solutions?
A3: The powder should be stored at -20°C for long-term stability (up to 3 years).[5][11] Stock solutions in solvent can be stored at -80°C for up to one year.[4][5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] Aqueous solutions are not recommended for storage for more than one day.[1]
Q4: Do I need to take any special precautions when preparing solutions?
A4: Yes. Due to its limited aqueous solubility and potential for adsorption, it is recommended to prepare fresh solutions for your experiments.[2][3] When using DMSO, ensure it is anhydrous, as moisture can reduce solubility.[4] For aqueous preparations, sonication or warming may be necessary to achieve complete dissolution.[2][6]
Q5: How does Zosuquidar work?
A5: Zosuquidar is a potent and specific inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump.[12] By inhibiting P-gp, Zosuquidar prevents the removal of certain chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and restoring their sensitivity in multidrug-resistant (MDR) cells.[13]
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| DMSO | 127 | 199.37 | Use fresh DMSO; moisture can reduce solubility. | [4] |
| DMSO | 80.83 | 126.89 | Sonication is recommended. | [5] |
| DMSO | ~10 | ~15.7 | - | [1] |
| DMSO | >17.1 | >26.85 | - | [6] |
| DMSO | 50 mM | - | - | [10] |
| Water | 23 | - | - | [4] |
| Water | 5 | 7.85 | Ultrasonic treatment is needed. | [2] |
| Water | 4 | - | Warming the solution helps. | |
| Water | 5 | 7.85 | - | [11] |
| Ethanol | Insoluble | - | - | [4] |
| Ethanol | ~10 | ~15.7 | - | [1] |
| Dimethyl Formamide | ~10 | ~15.7 | - | [1] |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.33 | ~0.52 | Prepare by first dissolving in ethanol. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved. Intermittent warming to 37°C can also be applied.[6]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.[4]
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays
-
Thaw a frozen aliquot of the this compound DMSO stock solution.
-
Dilute the stock solution to an intermediate concentration in an organic solvent such as ethanol if necessary.
-
Further dilute the solution into the final aqueous buffer or cell culture medium to the desired working concentration. Ensure the final concentration of the organic solvent is minimal and non-toxic to the cells.
-
Vortex gently to mix.
-
Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[1]
Protocol 3: P-glycoprotein (P-gp) ATPase Activity Assay
This protocol is adapted from published methods to measure the effect of Zosuquidar on P-gp activity.[4][5]
-
Prepare membranes from cells overexpressing P-gp.
-
In a 96-well plate, incubate 8-10 µg of membrane protein in a total volume of 100 µL of assay buffer. The buffer should contain 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, 3 mM ATP, and an ATP regenerating system (5 mM phosphoenolpyruvate and 3.6 units/mL pyruvate kinase).
-
Include wells with and without 1 mM sodium vanadate to determine the vanadate-sensitive (P-gp specific) ATPase activity.
-
Add Zosuquidar at various concentrations to the appropriate wells.
-
Incubate the plate at 37°C for 90 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate released using a suitable detection reagent.
-
Read the absorbance on a plate reader. P-gp ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of sodium vanadate.
Visualizations
Zosuquidar's Mechanism of Action
Caption: Zosuquidar inhibits the P-gp pump, leading to drug accumulation and cell death.
Experimental Workflow for Solubility Testing
Caption: A stepwise process for dissolving Zosuquidar, including troubleshooting steps.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Zosuquidar (LY-335979) trihydrochloride | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. medkoo.com [medkoo.com]
- 12. medkoo.com [medkoo.com]
- 13. medkoo.com [medkoo.com]
Addressing neurotoxicity of Zosuquidar trihydrochloride in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential neurotoxicity with Zosuquidar trihydrochloride in animal studies. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guides and FAQs
1. General Information
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly LY335979) is a potent and selective inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[1] P-gp is an efflux pump found in various tissues, including the blood-brain barrier, where it actively transports a wide range of substrates out of cells.[1][2] By inhibiting P-gp, Zosuquidar can increase the intracellular concentration of co-administered drugs that are P-gp substrates, potentially overcoming multidrug resistance in cancer cells or enhancing brain penetration of therapeutic agents.[1][2][3]
Q2: What are the reported neurotoxic effects of Zosuquidar?
A2: In human clinical trials, neurotoxicity has been a significant dose-limiting factor for Zosuquidar, particularly with oral administration.[3][4] The most commonly reported adverse effects are related to cerebellar dysfunction and include:
-
Tremor[5]
-
Dizziness[5]
-
Palinopsia (the persistence or recurrence of visual images after the stimulus has been removed)[3][4]
These effects are generally reversible upon discontinuation of the drug.[5][6] While detailed public data on neurotoxicity in animal models is limited, researchers should be vigilant for analogous behavioral changes in their studies.
2. Experimental Design and Dosing
Q3: We are observing unexpected behavioral changes in our animal models (e.g., ataxia, tremors, altered gait). Could this be related to Zosuquidar administration?
A3: Yes, based on clinical data in humans, Zosuquidar can induce neurotoxicity that manifests as motor and sensory disturbances.[3][4][5] The signs you are observing are consistent with the cerebellar effects reported. It is crucial to establish a baseline of normal behavior for your specific animal model and strain before initiating the experiment.
Q4: How can we determine an appropriate starting dose of Zosuquidar for our animal study to minimize the risk of neurotoxicity?
A4: Determining the optimal dose requires a balance between achieving effective P-gp inhibition and avoiding neurotoxicity. It is recommended to conduct a dose-escalation study in a small cohort of animals. Start with doses reported in the literature for efficacy studies and carefully monitor for any adverse neurological signs.
Table 1: Examples of Zosuquidar Doses Used in Murine Efficacy Studies
| Animal Model | Route of Administration | Dose (mg/kg) | Co-administered Drug | Outcome | Reference |
| Wild-type mice | Oral | 25 | Paclitaxel | 3.5-fold increase in paclitaxel brain levels | [3] |
| Wild-type mice | Oral | 80 | Paclitaxel | 5-fold increase in paclitaxel brain levels | [3] |
| Wild-type mice | Intravenous | 20 | Paclitaxel | 5.6-fold increase in paclitaxel brain levels (when administered 10 min prior) | [3] |
Note: These studies focused on efficacy and did not detail neurotoxic side effects.
3. Monitoring and Assessment of Neurotoxicity
Q5: What specific behavioral tests can we use to monitor for Zosuquidar-induced neurotoxicity in rodents?
A5: Given the cerebellar-like symptoms reported in humans, a battery of behavioral tests focusing on motor coordination, balance, and gait is recommended.
Table 2: Recommended Behavioral Assessments for Zosuquidar-Induced Neurotoxicity in Rodents
| Test | Parameter Assessed | Description |
| Rotarod Test | Motor coordination and balance | Animals are placed on a rotating rod, and the latency to fall is measured. |
| Beam Walking Test | Balance and fine motor control | Animals traverse a narrow beam, and foot slips or falls are recorded. |
| Gait Analysis | Locomotor function and coordination | Specialized systems can analyze various gait parameters (e.g., stride length, base of support). |
| Open Field Test | General locomotor activity and anxiety-like behavior | Can reveal hyperactivity, hypoactivity, or abnormal movement patterns (e.g., circling). |
| Functional Observational Battery (FOB) | Comprehensive neurological assessment | A series of standardized observations and tests to detect changes in autonomic function, reactivity, and sensorimotor function. |
Q6: Should we perform histopathological analysis of the brain? If so, what should we look for?
A6: Yes, histopathological examination of the brain, with a particular focus on the cerebellum, is advisable, especially if behavioral abnormalities are observed. Tissues should be collected at the end of the study. Look for signs of neuronal damage, such as neuronal degeneration, apoptosis, or gliosis (activation of glial cells, which is a response to CNS injury).
4. Potential Mechanisms of Neurotoxicity
Q7: Is the neurotoxicity of Zosuquidar solely due to P-gp inhibition at the blood-brain barrier?
A7: While P-gp inhibition at the blood-brain barrier can increase the brain concentration of Zosuquidar itself or co-administered drugs, some evidence from human studies suggests that another mechanism may contribute to the observed neurotoxicity.[5] The neurotoxicity with oral administration in humans was more frequent and severe at lower plasma concentrations compared to intravenous administration, suggesting a complex mechanism that may not be solely dependent on maximal P-gp inhibition.[5]
5. Mitigation Strategies
Q8: How can we mitigate the neurotoxic effects of Zosuquidar in our animal experiments without compromising its P-gp inhibitory effect?
A8: Mitigating neurotoxicity involves careful experimental design:
-
Dose and Schedule Optimization: Explore different dosing schedules (e.g., intermittent vs. continuous) to find a regimen that maintains P-gp inhibition while minimizing peak plasma concentrations that may be associated with neurotoxicity.
-
Route of Administration: The route of administration can significantly impact the pharmacokinetic profile and toxicity. Consider if an alternative route to oral administration (e.g., intravenous) might be suitable for your experimental goals, as this has been shown to be better tolerated in some clinical settings.[5]
-
Supportive Care: Ensure animals have easy access to food and water, especially if motor impairments are observed.
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination
-
Apparatus: An automated rotarod apparatus with a textured, rotating rod.
-
Acclimation: Handle the animals for several days before the first trial.
-
Training:
-
Place the animal on the stationary rod for 60 seconds.
-
Begin rotation at a low speed (e.g., 4 rpm) for a 60-second trial.
-
Repeat this training for 2-3 days prior to the baseline measurement.
-
-
Testing:
-
Place the animal on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall or until the animal passively rotates with the rod for two consecutive revolutions.
-
Perform 3 trials per animal with an inter-trial interval of at least 15 minutes.
-
Conduct a baseline measurement before Zosuquidar administration and at specified time points after administration.
-
Protocol 2: Brain Tissue Collection and Histopathology
-
Anesthesia and Perfusion:
-
Deeply anesthetize the animal with an appropriate anesthetic (e.g., isoflurane, pentobarbital).
-
Perform a transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
-
Tissue Extraction and Post-fixation:
-
Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection and Sectioning:
-
Transfer the brain to a 30% sucrose solution in PBS until it sinks.
-
Freeze the brain and cut coronal or sagittal sections (e.g., 30-40 µm thick) using a cryostat or vibratome. Focus on sections containing the cerebellum.
-
-
Staining:
-
Perform Hematoxylin and Eosin (H&E) staining for general morphology.
-
Consider immunohistochemistry for markers of neuronal damage (e.g., Fluoro-Jade B or NeuN) and gliosis (e.g., GFAP for astrocytes, Iba1 for microglia).
-
-
Microscopic Analysis:
-
Examine the sections under a light or fluorescence microscope.
-
Quantify any observed pathology (e.g., cell counts, staining intensity) in a blinded manner.
-
Visualizations
Caption: Workflow for assessing Zosuquidar neurotoxicity in animal models.
Caption: Putative pathway of Zosuquidar-induced neurotoxicity.
Caption: Troubleshooting logic for observed neurotoxicity in animal studies.
References
- 1. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-Glycoprotein Transport of Neurotoxic Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I/II trial of a P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), given orally in combination with the CHOP regimen in patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Zosuquidar trihydrochloride experimental variability
Welcome to the Zosuquidar Trihydrochloride Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help minimize experimental variability and address common issues encountered when working with this potent P-glycoprotein (P-gp) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Zosuquidar?
Zosuquidar is a highly potent and specific inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[1][2] P-gp is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells, contributing to multidrug resistance (MDR) in cancer cells. Zosuquidar binds to P-gp and inhibits its function, leading to increased intracellular accumulation of P-gp substrates, thereby restoring their cytotoxic effects.[1][2]
Q2: What are the most common sources of experimental variability when using Zosuquidar?
The most significant sources of variability in experiments with Zosuquidar include:
-
Poor aqueous solubility and solution instability: Zosuquidar is unstable in aqueous solutions and should be freshly prepared for each experiment.[1][3]
-
Adsorption to surfaces: Zosuquidar is known to adsorb to both plastic and glass surfaces, which can lead to a lower effective concentration in your assay.[4][5]
-
Inconsistent P-gp expression: The level of P-gp expression in your chosen cell line can significantly impact the observed effect of Zosuquidar.[1]
-
Off-target effects: At higher concentrations, Zosuquidar may inhibit other transporters, such as Organic Cation Transporters (OCTs), which can confound data interpretation if your substrate is also transported by these proteins.[6]
-
Suboptimal experimental parameters: Factors such as pre-incubation time, solvent concentration (e.g., DMSO), and the specific assay methodology can all introduce variability.[1]
Q3: How should I prepare and store Zosuquidar stock solutions?
To ensure consistency, it is critical to follow a standardized protocol for solution preparation.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[6] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6][7]
-
Working Solutions: It is highly recommended to prepare fresh working solutions from the DMSO stock for each experiment.[1][3] Zosuquidar is unstable in aqueous media.[1][3]
-
Aqueous Dilutions: When preparing aqueous dilutions, be aware of the low solubility of Zosuquidar. To avoid precipitation and concentration loss due to adsorption, consider using a "spiking" method where a small volume of a concentrated stock is added directly to the final assay volume, rather than performing serial dilutions in aqueous buffers.[4][5]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected P-gp inhibition.
| Potential Cause | Recommended Solution |
| Degraded Zosuquidar | Always prepare fresh working solutions from a frozen DMSO stock for each experiment.[1][3] Avoid long-term storage of Zosuquidar in aqueous or serum-containing media.[1] |
| Low P-gp expression in cells | Confirm P-gp expression levels in your cell line using Western blot or flow cytometry.[1] Use a well-characterized P-gp overexpressing cell line (e.g., K562/ADR, NCI/ADR-RES) for consistent results.[1] |
| Insufficient pre-incubation time | Pre-incubate cells with Zosuquidar for at least 30-60 minutes before adding the P-gp substrate to allow for effective inhibition of the transporter.[1] |
| Adsorption of Zosuquidar | To counteract adsorption to labware, consider using low-binding plastics. Employ a "spiking" method for preparing working solutions instead of serial dilutions in aqueous buffers.[4][5] |
| Off-target effects confounding results | If your P-gp substrate is also a substrate for OCTs, consider that Zosuquidar can inhibit OCT1 at micromolar concentrations.[6] This could be misinterpreted as poor P-gp inhibition.[6] Use a lower, more specific concentration of Zosuquidar if possible. |
Problem 2: High variability between replicate wells or experiments.
| Potential Cause | Recommended Solution |
| Precipitation of Zosuquidar | Visually inspect your working solutions for any signs of precipitation. Due to its low aqueous solubility, high concentrations of Zosuquidar may precipitate out of solution.[6] |
| Inconsistent cell seeding density | Ensure a uniform cell seeding density across all wells of your microplate. |
| Variable DMSO concentration | Maintain a consistent and low final concentration of DMSO (ideally ≤0.1%) in all experimental and control wells, as DMSO can have cytotoxic effects.[1] |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes. |
Problem 3: Zosuquidar exhibits cytotoxicity in control experiments.
| Potential Cause | Recommended Solution |
| High concentration of Zosuquidar | Determine the non-toxic concentration range of Zosuquidar for your specific cell line by performing a dose-response curve for Zosuquidar alone.[1] |
| High concentration of DMSO | Ensure the final DMSO concentration in your assay is below the cytotoxic threshold for your cells (typically ≤0.1%).[1] |
Quantitative Data Summary
Table 1: Zosuquidar Solubility and Inhibitory Concentrations
| Parameter | Value | Reference |
| Solubility in DMSO | Up to 127 mg/mL (199.37 mM) | [8] |
| Ki for P-gp | ~59-60 nM | [3] |
| IC50 for P-gp | Nanomolar range (varies with cell line and substrate) | [6] |
| IC50 for OCT1 | ~7.5 µM | [6] |
| Effective in vitro concentration for MDR reversal | 0.1 - 2 µM | [1] |
Experimental Protocols
Protocol 1: P-gp Inhibition Assessment using a Fluorescent Substrate (e.g., Rhodamine 123)
-
Cell Seeding: Seed P-gp overexpressing cells in a 96-well plate at a predetermined optimal density.
-
Pre-incubation with Zosuquidar:
-
Prepare fresh working solutions of Zosuquidar.
-
Pre-incubate the cells with various concentrations of Zosuquidar (or a vehicle control, e.g., ≤0.1% DMSO) for 30-60 minutes at 37°C.[1]
-
-
Addition of Fluorescent Substrate: Add a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) to all wells and incubate for an additional 30-60 minutes at 37°C.[1]
-
Fluorescence Measurement:
-
Wash the cells with ice-cold PBS to remove the extracellular substrate.
-
Lyse the cells or measure the intracellular fluorescence directly using a fluorescence plate reader or flow cytometer.[1]
-
-
Data Analysis: An increase in intracellular fluorescence in Zosuquidar-treated cells compared to the vehicle control indicates P-gp inhibition.[1]
Protocol 2: Multidrug Resistance (MDR) Reversal Assay
-
Cell Seeding: Seed both the MDR (P-gp overexpressing) and the parental (sensitive) cell lines in 96-well plates.
-
Pre-incubation with Zosuquidar: Pre-incubate the cells with a fixed, non-toxic concentration of Zosuquidar for 30-60 minutes.[1]
-
Addition of Chemotherapeutic Agent: Add a serial dilution of a chemotherapeutic agent that is a P-gp substrate (e.g., doxorubicin, paclitaxel) to the wells.
-
Incubation: Incubate the plates for 48-72 hours.[1]
-
Cell Viability Assessment: Determine cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).[1]
-
Data Analysis: A decrease in the IC50 value of the chemotherapeutic agent in the presence of Zosuquidar in the MDR cell line indicates a reversal of resistance.[2]
Visualizations
Caption: Mechanism of action of Zosuquidar in overcoming P-gp mediated multidrug resistance.
Caption: Recommended experimental workflow for a P-gp inhibition assay using Zosuquidar.
Caption: Troubleshooting decision tree for unexpected results in Zosuquidar experiments.
References
- 1. dntp-mixture.com [dntp-mixture.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Zosuquidar trihydrochloride dose-response curve analysis in different cell lines
Technical Support Center: Zosuquidar Trihydrochloride Experiments
This guide provides troubleshooting advice, experimental protocols, and supporting data for researchers working with this compound, a potent P-glycoprotein (P-gp) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is Zosuquidar and what is its primary mechanism of action?
A1: Zosuquidar (LY335979) is a potent and selective third-generation, non-competitive inhibitor of P-glycoprotein (P-gp).[1][2] P-gp, also known as MDR1 (Multidrug Resistance Protein 1), is a transmembrane efflux pump that actively transports a wide range of substances out of cells, contributing to multidrug resistance (MDR) in cancer cells.[3][4] By inhibiting P-gp, Zosuquidar prevents the efflux of chemotherapeutic drugs, thereby increasing their intracellular concentration and restoring sensitivity in resistant cells.[1][3]
Q2: I am not observing a significant reversal of drug resistance in my P-gp overexpressing cell line. What are the possible causes?
A2: This is a common issue that can stem from several factors:
-
Low P-gp Expression: Confirm the P-gp expression level in your cell line using Western blot or flow cytometry.[4] Cell lines can lose P-gp expression over time with high passage numbers. It's recommended to use cells within a defined, narrow passage range.[4]
-
Inhibitor Concentration: Ensure the Zosuquidar concentration is appropriate. While it is potent, maximal activity for reversing resistance to various anticancer drugs is often seen at concentrations between 0.1 µM and 2 µM.[5] A full dose-response curve should be performed to determine the optimal concentration for your specific cell line and substrate.
-
Sub-optimal Substrate Concentration: The concentration of the P-gp substrate (e.g., doxorubicin, paclitaxel, or a fluorescent dye like Rhodamine 123) should be appropriate. If the substrate concentration is too high, it may saturate the transporter, masking the effect of the inhibitor.[4]
-
Incorrect Assay Conditions: Ensure incubation times and temperatures are optimal for both Zosuquidar pre-incubation and substrate incubation. For example, a typical P-gp inhibition assay involves pre-incubating with Zosuquidar before adding the fluorescent substrate.[6]
Q3: My dose-response curve shows high variability between replicates. How can I improve consistency?
A3: High variability can be addressed by:
-
Consistent Cell Seeding: Ensure uniform cell density across all wells of your assay plate. Inconsistent cell numbers will lead to variable results.
-
Reagent Preparation: Prepare fresh dilutions of Zosuquidar and substrate from stock solutions for each experiment. Zosuquidar is typically dissolved in DMSO.[1] Be mindful that moisture-absorbing DMSO can reduce solubility.[1]
-
Thorough Mixing: Ensure all reagents are thoroughly mixed in the wells before incubation.
-
Edge Effects: Avoid using the outer wells of 96-well plates, which are prone to evaporation and temperature fluctuations, leading to "edge effects." Fill these wells with sterile PBS or medium instead.
Q4: I am observing cytotoxicity from Zosuquidar alone at higher concentrations. Is this expected?
A4: Yes, Zosuquidar itself can exhibit cytotoxicity at higher concentrations. IC50 values for Zosuquidar alone in various drug-sensitive and MDR cell lines have been reported to range from 6 µM to 16 µM.[1][7] When designing a resistance reversal experiment, it is crucial to first determine the cytotoxicity profile of Zosuquidar alone in your cell line to ensure that the concentrations used to inhibit P-gp are not significantly impacting cell viability on their own.
Q5: Are there any known off-target effects of Zosuquidar I should be aware of?
A5: While Zosuquidar is considered highly specific for P-gp and does not significantly affect other ABC transporters like MRP1 or BCRP, recent studies have shown it can weakly inhibit organic cation transporters (OCTs) 1, 2, and 3 at higher concentrations (IC50 for OCT1 was 7.5 µM).[8] If your experimental system involves substrates that are also transported by OCTs, it is recommended to keep Zosuquidar concentrations below 1 µM to avoid potential interference.[8]
Quantitative Data Summary
The inhibitory effect of Zosuquidar can vary significantly between different cell lines and in combination with different chemotherapeutic agents. The tables below summarize its activity.
Table 1: IC50 Values of Zosuquidar Alone in Various Cell Lines IC50 values represent the concentration of Zosuquidar that inhibits cell growth by 50% after 72 hours of treatment.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| CCRF-CEM | Human T-cell leukemia (drug-sensitive) | 6 | [7] |
| CEM/VLB100 | Human T-cell leukemia (P-gp overexpressing) | 7 | [7] |
| P388 | Murine leukemia (drug-sensitive) | 15 | [7] |
| P388/ADR | Murine leukemia (P-gp overexpressing) | 8 | [7] |
| MCF7 | Human breast cancer (drug-sensitive) | 7 | [7] |
| MCF7/ADR | Human breast cancer (P-gp overexpressing) | 15 | [7] |
| 2780 | Human ovarian cancer (drug-sensitive) | 11 | [7] |
| 2780AD | Human ovarian cancer (P-gp overexpressing) | 16 | [7] |
Table 2: Reversal of Daunorubicin (DNR) Resistance by Zosuquidar in AML Cell Lines Resistance Modifying Factor (RMF) is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 in the presence of the modulator.
| Cell Line | Modulator (Concentration) | DNR IC50 (µM) | RMF | Reference |
| K562/DOX | None | >50 | - | [9] |
| Zosuquidar (0.3 µM) | 1.1 ± 0.4 | >45.5 | [9] | |
| Cyclosporin A (2 µM) | 10.5 ± 1.6 | >4.8 | [9] | |
| HL60/DNR | None | 18.5 ± 2.5 | - | [9] |
| Zosuquidar (0.3 µM) | 0.2 ± 0.05 | 92.5 | [9] |
Experimental Protocols
Protocol 1: P-gp Inhibition Assay using a Fluorescent Substrate (Rhodamine 123)
This protocol describes a cell-based assay to measure the inhibition of P-gp efflux activity by Zosuquidar using the fluorescent substrate Rhodamine 123.[10][11] Increased intracellular fluorescence indicates inhibition of P-gp.
Materials:
-
P-gp overexpressing cells (e.g., K562/DOX, MCF7/ADR) and parental cells.
-
This compound.
-
Rhodamine 123 (Rh123).[12]
-
Phenol red-free cell culture medium.[4]
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.[11]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Zosuquidar Pre-incubation: Prepare serial dilutions of Zosuquidar in phenol red-free medium. Remove the old medium from the cells and add the Zosuquidar solutions. Include a "no inhibitor" control. Incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Add Rhodamine 123 to each well at a final concentration of approximately 5 µM.[10]
-
Incubation: Incubate the plate at 37°C for 30-90 minutes, protected from light.
-
Washing: Discard the supernatant and wash the cells 2-3 times with ice-cold PBS to remove extracellular dye and stop the efflux.
-
Signal Detection: Add PBS or a suitable lysis buffer to the wells. Measure the intracellular fluorescence using a plate reader (Excitation: ~507 nm, Emission: ~529 nm).[13][14] Alternatively, cells can be harvested and analyzed by flow cytometry.[11]
-
Data Analysis: Plot the fluorescence intensity against the log of the Zosuquidar concentration. Use a four-parameter logistic equation to fit the data and determine the EC50 (the concentration of Zosuquidar that produces 50% of the maximal effect).
Visualizations
Mechanism of Action: Zosuquidar Inhibition of P-glycoprotein
References
- 1. selleckchem.com [selleckchem.com]
- 2. [PDF] Modulation of P-glycoprotein by this compound. | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. apexbt.com [apexbt.com]
- 14. docs.aatbio.com [docs.aatbio.com]
Validation & Comparative
Zosuquidar Trihydrochloride vs. Verapamil: A Comparative Guide to P-glycoprotein Inhibition
In the landscape of multidrug resistance (MDR) research, the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic agents, remains a critical area of investigation. This guide provides a detailed comparison of two prominent P-gp inhibitors: Zosuquidar trihydrochloride, a third-generation modulator, and Verapamil, a first-generation agent. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Mechanism of Action and Potency
Zosuquidar is a potent and specific inhibitor of P-gp, acting in a non-competitive manner.[1] It has a high binding affinity for P-gp, with reported Ki values in the nanomolar range, around 59-60 nM.[2][3] In contrast, Verapamil, a calcium channel blocker, is a first-generation P-gp inhibitor that interacts with the transporter at a lower affinity.[4][5] While Verapamil can reverse MDR, its clinical utility is often limited by its cardiovascular effects at the concentrations required for effective P-gp inhibition.[4][5] Zosuquidar, being more specific for P-gp, exhibits fewer off-target effects.[6][7]
Quantitative Comparison of P-gp Inhibition
The following table summarizes the inhibitory potency of Zosuquidar and Verapamil from various in vitro studies. It is important to note that direct comparison of IC50 and Ki values across different studies should be interpreted with caution due to variations in experimental conditions, cell lines, and substrates used.
| Parameter | This compound | Verapamil | Reference |
| Ki | 59 - 60 nM | - | [2][3] |
| IC50 | 1.2 nM (HL60/VCR cells) | ~10 µM (for vinblastine sensitization) | [8] |
| Fold-Reversal of Doxorubicin Resistance | Potent reversal at low micromolar concentrations | ~41.3-fold | [4][7] |
Reversal of Multidrug Resistance
Both Zosuquidar and Verapamil have been shown to reverse P-gp-mediated multidrug resistance. Verapamil has been documented to enhance the cytotoxicity of doxorubicin by approximately 41.3-fold in a human colon carcinoma cell line.[4][7] While a direct comparative fold-reversal value for Zosuquidar from the same study is not available, its significantly lower IC50 values suggest a much higher potency in sensitizing MDR cells to chemotherapeutic agents. Zosuquidar has been shown to restore drug sensitivity in various P-gp-expressing cancer cell lines at sub-micromolar to low micromolar concentrations.[9]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Zosuquidar and Verapamil are provided below.
P-gp ATPase Activity Assay
This assay measures the effect of the test compounds on the ATP hydrolysis activity of P-gp, which is essential for its drug efflux function.
Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates across the cell membrane. Inhibitors can modulate this ATPase activity.
Protocol:
-
Membrane Preparation: Isolate membrane vesicles from P-gp-overexpressing cells (e.g., Sf9 insect cells infected with a baculovirus expressing P-gp).
-
Reaction Mixture: Prepare a reaction buffer containing Tris-MES, MgCl2, EGTA, sodium azide, and an ATP regenerating system (creatine kinase and creatine phosphate).
-
Incubation: Add the P-gp-containing membrane vesicles to the reaction mixture.
-
Compound Addition: Add varying concentrations of Zosuquidar or Verapamil to the reaction. A known P-gp substrate like Verapamil can be used as a positive control for stimulation of ATPase activity.
-
ATP Hydrolysis: Initiate the reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the molybdate assay.
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition (IC50) of the basal or substrate-stimulated P-gp ATPase activity.
Rhodamine 123 Efflux Assay
This is a common functional assay to assess P-gp inhibition by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Principle: P-gp actively effluxes Rhodamine 123 from cells. P-gp inhibitors block this efflux, leading to increased intracellular fluorescence.
Protocol:
-
Cell Culture: Seed P-gp-overexpressing cells (e.g., MCF7/ADR) and the parental sensitive cell line in a multi-well plate.
-
Inhibitor Pre-incubation: Incubate the cells with various concentrations of Zosuquidar or Verapamil for a specific time (e.g., 30-60 minutes) at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cells and incubate for a further period (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Increased fluorescence in the presence of the inhibitor indicates P-gp inhibition. Calculate the IC50 value, which is the concentration of the inhibitor that results in 50% of the maximum fluorescence accumulation.
Cytotoxicity Assay (MDR Reversal)
This assay determines the ability of a P-gp inhibitor to sensitize MDR cells to a chemotherapeutic agent.
Principle: P-gp inhibitors increase the intracellular concentration of chemotherapeutic drugs in MDR cells, thereby restoring their cytotoxic effect.
Protocol:
-
Cell Seeding: Seed both MDR and parental sensitive cells in a 96-well plate.
-
Drug Treatment: Treat the cells with a serial dilution of a chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of Zosuquidar or Verapamil.
-
Incubation: Incubate the cells for a period that allows for cytotoxic effects to become apparent (e.g., 48-72 hours).
-
Viability Assessment: Determine cell viability using a standard method such as the MTT assay or a commercial cell viability reagent.
-
Data Analysis: Calculate the IC50 of the chemotherapeutic agent in the presence and absence of the P-gp inhibitor. The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the inhibitor in the MDR cell line.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Caption: A typical experimental workflow for evaluating P-gp inhibitors.
Caption: Logical flow of multidrug resistance and its reversal by P-gp inhibitors.
References
- 1. Direct interaction between verapamil and doxorubicin causes the lack of reversal effect of verapamil on P-glycoprotein mediated resistance to doxorubicin in vitro using L1210/VCR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effectiveness of a range of novel drug-resistance modulators, relative to verapamil, in influencing vinblastine or teniposide cytotoxicity in human lymphoblastoid CCRF-CEM sublines expressing classic or atypical multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating P-glycoprotein Inhibition by Zosuquidar Trihydrochloride
For researchers and professionals in drug development, accurately validating the inhibition of P-glycoprotein (P-gp) is a critical step in overcoming multidrug resistance in cancer and improving drug delivery. This guide provides a comprehensive comparison of Zosuquidar trihydrochloride, a potent P-gp inhibitor, with other alternatives, supported by experimental data and detailed protocols.
Zosuquidar: A Potent and Specific P-gp Inhibitor
Zosuquidar (LY335979) is a third-generation, non-competitive P-gp inhibitor known for its high potency and specificity.[1][2] It effectively reverses P-gp-mediated drug resistance by directly binding to the transporter and inhibiting its efflux function, thereby increasing the intracellular concentration of chemotherapeutic agents.[3] Zosuquidar has a Ki value of approximately 59 nM for P-gp and shows minimal to no inhibitory activity against other important ABC transporters like MRP1 and BCRP at clinically relevant concentrations, highlighting its specificity.[3]
Comparative Efficacy of P-gp Inhibitors
The potency of P-gp inhibitors is typically compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of P-gp by 50%. The Ki value, or inhibition constant, is another important measure of an inhibitor's potency. The following tables summarize the comparative efficacy of Zosuquidar and other common P-gp inhibitors based on available experimental data.
| Inhibitor | IC50 (nM) | Cell Line / System | P-gp Substrate | Reference |
| Zosuquidar (LY335979) | 59 | SW-620/AD300 | - | [3] |
| 417 ± 126 | MDCKII-MDR1 | Etoposide | [4] | |
| 6.56 ± 1.92 (spike method) | MDCKII-MDR1 | Etoposide | [4] | |
| Tariquidar (XR9576) | 3.0 ± 0.2 (ED50, mg/kg in vivo) | Rat Brain | (R)-[11C]verapamil | [5] |
| Elacridar (GF120918) | 50 | MCF7R | Rhodamine 123 | [6] |
| 1.2 ± 0.1 (ED50, mg/kg in vivo) | Rat Brain | (R)-[11C]verapamil | [5] | |
| Cyclosporin A | - | - | - | [7] |
Note: IC50 values can vary significantly depending on the cell line, P-gp substrate used, and the specific experimental conditions.
| Inhibitor | Ki (nM) | System | Reference |
| Zosuquidar (LY335979) | 59 | - | [3] |
Experimental Protocols for Validating P-gp Inhibition
Several in vitro assays are commonly used to validate P-gp inhibition. The Calcein-AM assay and the ATPase activity assay are two of the most widely accepted methods.
Calcein-AM Efflux Assay
This fluorescence-based assay is a rapid and reliable method to assess P-gp function. Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent molecule calcein, which is then trapped within the cell. In cells with active P-gp, Calcein-AM is pumped out before it can be hydrolyzed, resulting in low fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.
Experimental Protocol:
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., MDCKII-MDR1, Caco-2) in a 96-well plate and incubate overnight.
-
Inhibitor Incubation: Treat the cells with varying concentrations of Zosuquidar or other P-gp inhibitors for a specified period.
-
Calcein-AM Loading: Add Calcein-AM to the wells and incubate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Calculate the percentage of P-gp inhibition by comparing the fluorescence in inhibitor-treated cells to control cells.
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to transport substrates out of the cell. P-gp inhibitors can modulate this ATPase activity. This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of an inhibitor.
Experimental Protocol:
-
Membrane Preparation: Isolate cell membranes containing P-gp.
-
Reaction Setup: Prepare a reaction mixture containing the P-gp-containing membranes, ATP, and the test inhibitor (e.g., Zosuquidar).
-
Incubation: Incubate the reaction mixture at 37°C to allow for ATP hydrolysis.
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Determine the effect of the inhibitor on the rate of ATP hydrolysis compared to the basal activity.
Signaling Pathways Regulating P-glycoprotein
The expression and function of P-gp are regulated by complex intracellular signaling pathways. Understanding these pathways can provide insights into potential strategies to overcome P-gp-mediated drug resistance. Key signaling pathways involved include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the nuclear factor-kappa B (NF-κB) pathway.[8][9]
Caption: Signaling pathways regulating P-glycoprotein expression and its inhibition by Zosuquidar.
Experimental Workflow Diagrams
Visualizing the experimental workflows can aid in the clear execution of the validation assays.
Calcein-AM Assay Workflow
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 9. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Zosuquidar Trihydrochloride in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zosuquidar trihydrochloride with other third-generation P-glycoprotein (P-gp) inhibitors, Tariquidar and Elacridar. The information presented is based on experimental data from in vitro studies to assist researchers in evaluating these compounds for overcoming multidrug resistance (MDR) in cancer.
Mechanism of Action: Overcoming Multidrug Resistance
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance. It functions as an ATP-dependent efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Zosuquidar, Tariquidar, and Elacridar are potent and specific inhibitors of P-gp. They bind to the transporter, inhibiting its ATPase activity and preventing the efflux of anticancer drugs. This restores the intracellular concentration of chemotherapeutic agents, sensitizing resistant cells to treatment.
A Comparative Analysis of Third-Generation P-gp Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, overcoming multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) remains a critical challenge in cancer therapy and drug delivery. Third-generation P-gp inhibitors were developed to offer higher potency and specificity with reduced toxicity compared to their predecessors. This guide provides an objective comparison of the leading third-generation P-gp inhibitors—tariquidar, zosuquidar, elacridar, and laniquidar—supported by experimental data to aid in the selection of the most suitable agent for preclinical research.
Introduction to Third-Generation P-gp Inhibitors
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, functions as an efflux pump, actively removing a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. The development of P-gp inhibitors aims to counteract this mechanism and restore sensitivity to anticancer drugs. The third generation of these inhibitors was designed to overcome the limitations of the first and second generations, such as low affinity, high toxicity, and undesirable pharmacokinetic interactions.[1][2] Key members of this class include tariquidar, zosuquidar, elacridar, and laniquidar.[3]
Comparative Performance Analysis
The following tables summarize the quantitative data on the efficacy, binding affinity, and specificity of the four main third-generation P-gp inhibitors based on available preclinical data. It is important to note that IC50 and Ki values can vary depending on the cell line, substrate used, and specific experimental conditions.
Table 1: Comparative Efficacy of Third-Generation P-gp Inhibitors
| Inhibitor | IC50 Value | Cell Line / Assay Conditions | Reference |
| Tariquidar | ~40 nM | In vitro P-gp substrate transport inhibition | [4] |
| Zosuquidar | 1.2 nM | HL60/VCR cells | [5] |
| 59 nM (Ki) | Cell-free assay | [6] | |
| Elacridar | 160 nM | Inhibition of [3H]azidopine labeling of P-gp | [7] |
| 20 nM | Reversal of doxorubicin and vincristine cytotoxicity in CHRC5, OV1/DXR, and MCF7/ADR cells | [8] | |
| Laniquidar | 510 nM | Not specified | [9] |
Table 2: Binding Affinity of Third-Generation P-gp Inhibitors
| Inhibitor | Binding Affinity (Kd/Ki) | Method | Reference |
| Tariquidar | 5.1 nM (Kd) | Not specified | [10] |
| Zosuquidar | 59 nM (Ki) | Cell-free assay | [6] |
Table 3: Specificity of Third-Generation P-gp Inhibitors against other ABC Transporters
| Inhibitor | Activity against BCRP (ABCG2) | Activity against MRP1 (ABCC1) | Other Off-Target Effects | Reference |
| Tariquidar | Inhibits BCRP at concentrations ≥100 nM | No significant inhibition | Substrate for BCRP | [11][12][13] |
| Zosuquidar | Not significantly affected | Not significantly affected | Weakly inhibits organic cation transporters (OCTs) | [14] |
| Elacridar | Potent inhibitor | Not specified | --- | [7] |
| Laniquidar | Not specified | Not specified | --- |
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the replication and validation of findings. Below are outlines of common assays used to evaluate P-gp inhibition.
Calcein-AM Efflux Assay
The Calcein-AM assay is a fluorescence-based method to measure P-gp activity. Calcein-AM, a non-fluorescent and cell-permeable dye, is hydrolyzed by intracellular esterases into the fluorescent, membrane-impermeable calcein. P-gp actively transports Calcein-AM out of the cell before it can be hydrolyzed. Inhibition of P-gp leads to intracellular accumulation of calcein and a corresponding increase in fluorescence.[15][16]
Protocol Outline:
-
Cell Seeding: Plate P-gp overexpressing cells (e.g., K562/Dox, MCF7/ADR) and a parental control cell line in a 96-well plate and incubate overnight.
-
Inhibitor Incubation: Treat cells with varying concentrations of the P-gp inhibitor for a specified period (e.g., 30-60 minutes) at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of approximately 0.25-1 µM and incubate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells with ice-cold PBS and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm) or flow cytometer.
-
Data Analysis: Calculate the percent inhibition based on the fluorescence signals from inhibitor-treated cells relative to untreated and parental cells.
Rhodamine 123 Accumulation Assay
Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, the accumulation of rhodamine 123 is low due to active efflux. P-gp inhibitors block this efflux, leading to increased intracellular fluorescence.[6][17]
Protocol Outline:
-
Cell Preparation: Prepare a suspension of P-gp overexpressing cells and a parental control line.
-
Inhibitor and Substrate Incubation: Incubate the cells with the P-gp inhibitor at various concentrations, followed by the addition of rhodamine 123 (typically 1-5 µM). The incubation period is usually 30-60 minutes at 37°C.
-
Washing: Stop the reaction by adding ice-cold buffer and centrifuge the cells to pellet them. Wash the pellet to remove extracellular rhodamine 123.
-
Fluorescence Quantification: Lyse the cells and measure the intracellular rhodamine 123 concentration using a fluorometer or analyze the cell suspension by flow cytometry.
-
IC50 Determination: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to transport substrates. The ATPase activity of P-gp is often stimulated in the presence of its substrates. P-gp inhibitors can either stimulate or inhibit this ATPase activity, providing a measure of their interaction with the transporter.[5][7]
Protocol Outline:
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.
-
Assay Reaction: Incubate the membrane vesicles with the test compound (P-gp inhibitor) in an assay buffer containing ATP and an ATP regenerating system.
-
Phosphate Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric method (e.g., malachite green assay).
-
Data Interpretation: The change in ATPase activity in the presence of the inhibitor compared to the basal activity indicates the inhibitory or stimulatory effect of the compound on P-gp.
Visualizing P-gp Signaling and Experimental Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
References
- 1. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The "specific" P-glycoprotein inhibitor Tariquidar is also a substrate and an inhibitor for breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide: Zosuquidar Trihydrochloride vs. Cyclosporine A in P-glycoprotein Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zosuquidar trihydrochloride and Cyclosporine A, two modulators of P-glycoprotein (P-gp), a key transporter in multidrug resistance (MDR). We present a comprehensive analysis of their efficacy, selectivity, and clinical limitations, supported by experimental data and detailed protocols to aid in research and development.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a transmembrane efflux pump that actively transports a wide variety of structurally diverse compounds out of cells.[1] This process is a major mechanism of multidrug resistance (MDR) in cancer cells, where P-gp overexpression reduces the intracellular concentration and efficacy of chemotherapeutic agents.[2] Consequently, the development of P-gp inhibitors, or modulators, has been a significant strategy to overcome MDR and restore sensitivity to anticancer drugs.[1] This guide focuses on a head-to-head comparison of a first-generation modulator, Cyclosporine A, and a third-generation inhibitor, this compound.
Comparative Analysis: Zosuquidar vs. Cyclosporine A
Zosuquidar and Cyclosporine A represent different generations of P-gp modulators, with significant differences in their potency, specificity, and side-effect profiles. Zosuquidar is a third-generation inhibitor developed for its high potency and selectivity for P-gp.[3] In contrast, Cyclosporine A is a first-generation modulator, initially used as an immunosuppressant, which was later found to have P-gp inhibitory activity.[4]
Key Distinctions:
-
Potency: Zosuquidar is significantly more potent than Cyclosporine A. In P-gp-overexpressing leukemia cell lines, sub-micromolar concentrations of Zosuquidar (0.3 µM) were able to achieve a greater reversal of drug resistance than a higher concentration of Cyclosporine A (2 µM).[5]
-
Specificity: Zosuquidar is highly selective for P-gp, with minimal to no activity against other important ABC transporters like Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP).[6] Cyclosporine A, however, is less specific and can modulate the activity of P-gp, MRP-1, and BCRP.[4]
-
Clinical Limitations: The clinical use of Cyclosporine A as an MDR modulator is severely limited by its primary immunosuppressive effects and significant nephrotoxicity.[7][8] Zosuquidar was designed to have a better toxicity profile and to avoid the pharmacokinetic interactions that plagued earlier generation inhibitors.[5]
Quantitative Data Comparison
The following tables summarize the quantitative data on the efficacy and potency of Zosuquidar and Cyclosporine A in modulating P-gp function.
Table 1: P-gp Inhibition Potency (IC₅₀ Values)
| Compound | IC₅₀ Value | Cell Line / System | Reference |
| Zosuquidar | 1.2 nM | HL60/VCR | [3] |
| 20 nM | Caco-2 | [9] | |
| 59 nM | SW-620/AD300 | [9] | |
| Cyclosporine A | 3.2 µM | P-gp inhibition assay | [10] |
| ~2.5 µM | P-gp, MRP-1, BCRP modulation | [4] |
Table 2: Efficacy in Reversing Daunorubicin Resistance in Leukemia Cell Lines
| Cell Line | Modulator (Concentration) | Fold Enhancement of Cytotoxicity | Daunorubicin IC₅₀ (with modulator) | Reference |
| K562/DOX | Zosuquidar (0.3 µM) | >45.5-fold | 1.1 ± 0.4 µM | [5] |
| Cyclosporine A (2 µM) | >4.8-fold | 10.5 ± 1.6 µM | [5] |
Signaling Pathways and Mechanism of Action
P-gp expression and function are regulated by complex signaling networks within the cell. The mechanism of action of P-gp modulators involves direct interaction with the transporter, competitively or non-competitively inhibiting its substrate binding and/or ATP hydrolysis, thereby preventing the efflux of chemotherapeutic drugs.
The diagram below illustrates the basic mechanism of P-gp-mediated drug efflux and its inhibition by modulators like Zosuquidar and Cyclosporine A.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate P-gp modulation.
P-gp Activity Assay (Rhodamine 123 Efflux)
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123. Inhibition of P-gp leads to increased intracellular accumulation of the dye.
Materials:
-
P-gp-overexpressing cells (e.g., MCF7/ADR, K562/DOX) and parental cells.
-
Rhodamine 123 (stock solution in DMSO).
-
This compound and Cyclosporine A.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest and resuspend cells in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Incubation: Pre-incubate cell suspensions with various concentrations of Zosuquidar, Cyclosporine A, or vehicle control for 30-60 minutes at 37°C.
-
Dye Loading: Add Rhodamine 123 to a final concentration of 5.25 µM and incubate for an additional 30-60 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove extracellular dye.
-
Analysis: Resuspend the final cell pellet in PBS. Analyze the intracellular fluorescence using a flow cytometer (FL1 channel) or a fluorescence plate reader. Increased fluorescence intensity compared to the control indicates P-gp inhibition.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability and is used to determine the extent to which a P-gp modulator can restore the cytotoxic effects of a chemotherapeutic agent.
Materials:
-
P-gp-overexpressing cells and parental cells.
-
Chemotherapeutic agent (e.g., Daunorubicin, Doxorubicin).
-
This compound and Cyclosporine A.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO or solubilization buffer.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of Zosuquidar (e.g., 0.3 µM) or Cyclosporine A (e.g., 2 µM).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ values to determine the fold-reversal of resistance.
The following diagram illustrates a typical workflow for evaluating P-gp modulators.
Off-Target Effects and Clinical Considerations
A critical factor in the clinical viability of a P-gp modulator is its side-effect profile.
Zosuquidar:
-
Selectivity: As a third-generation inhibitor, Zosuquidar was designed for high selectivity towards P-gp, showing minimal inhibition of other transporters like MRP1 and BCRP.[6]
-
Toxicity: While generally better tolerated than first-generation inhibitors, dose-limiting toxicities in clinical trials have included neurotoxicity (cerebellar dysfunction, hallucinations).[3]
Cyclosporine A:
-
Immunosuppression: Its primary clinical use is as an immunosuppressant. This action is mediated by the inhibition of calcineurin, which blocks T-cell activation.[2][11] This powerful immunosuppression is a major liability when used solely for P-gp modulation in cancer patients who may already be immunocompromised.
-
Nephrotoxicity: Cyclosporine A is well-known for causing both acute and chronic kidney damage.[8][12] Mechanisms include renal vasoconstriction and the development of irreversible tubulointerstitial fibrosis.[8][12]
-
Drug Interactions: Cyclosporine A can interfere with the metabolism of co-administered chemotherapeutic agents, often requiring dose reductions of the anticancer drug and complicating treatment regimens.[5]
Conclusion
The comparison between this compound and Cyclosporine A highlights the evolution of P-gp inhibitor development.
-
Zosuquidar represents a significant advancement, offering high potency and selectivity for P-gp. Its targeted action minimizes the broad off-target effects that limit the utility of older agents.
-
Cyclosporine A , while historically important in demonstrating the principle of P-gp modulation, is hampered by its lower potency , lack of specificity , and severe off-target toxicities , including immunosuppression and nephrotoxicity.
For researchers in drug development, Zosuquidar serves as a more appropriate tool for specifically investigating the role of P-gp in drug resistance, both in vitro and in vivo. The clinical challenges associated with Cyclosporine A underscore the importance of designing highly selective inhibitors for future therapeutic strategies aimed at overcoming multidrug resistance.
References
- 1. Mechanism of cyclosporine A nephrotoxicity: Oxidative stress, autophagy, and signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farbefirma.org [farbefirma.org]
- 8. Cellular and molecular mechanisms of cyclosporin nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The potent immunosuppressive cyclosporin FR901459 inhibits the human P-glycoprotein and formyl peptide receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 12. journals.physiology.org [journals.physiology.org]
Reversing Chemoresistance: A Comparative Guide to Zosuquidar Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Chemoresistance remains a significant hurdle in the effective treatment of many cancers. One of the key mechanisms underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. Zosuquidar trihydrochloride (formerly LY335979) has emerged as a potent and highly selective third-generation P-gp inhibitor, demonstrating significant promise in reversing P-gp-mediated multidrug resistance (MDR). This guide provides a comparative analysis of Zosuquidar's performance, supported by experimental data, to aid researchers in their evaluation of this compound for preclinical and clinical investigations.
Mechanism of Action: Potent and Selective P-glycoprotein Inhibition
Zosuquidar is a non-competitive inhibitor that binds with high affinity to P-glycoprotein, effectively blocking its drug efflux function.[1] Unlike earlier generation P-gp inhibitors, Zosuquidar exhibits high specificity for P-gp with minimal inhibitory effects on other MDR proteins like MRP1 and MRP2.[2] This selectivity is a key advantage, as it reduces the potential for off-target effects and complex drug-drug interactions. The primary mechanism of action involves direct inhibition of the P-gp transporter, leading to increased intracellular accumulation and enhanced cytotoxicity of co-administered chemotherapeutic drugs in resistant cancer cells.[3]
dot
References
Zosuquidar Trihydrochloride: A Comparative Analysis of its Specificity for P-glycoprotein Over MRP1
For researchers, scientists, and drug development professionals, understanding the specificity of transporter inhibitors is paramount. This guide provides an objective comparison of Zosuquidar trihydrochloride's inhibitory activity on P-glycoprotein (P-gp) versus the Multidrug Resistance-Associated Protein 1 (MRP1), supported by experimental data and detailed methodologies.
This compound (formerly LY335979) is a third-generation, potent, and highly selective inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter implicated in multidrug resistance (MDR) in cancer.[1][2][3] Its efficacy in reversing P-gp-mediated drug efflux has been extensively documented.[3][4] A critical aspect of its pharmacological profile is its specificity, particularly its minimal activity against other clinically relevant ABC transporters like MRP1.
Quantitative Comparison of Inhibitory Activity
Experimental data consistently demonstrates Zosuquidar's high affinity for P-gp, with inhibitory constants in the nanomolar range. In contrast, its effect on MRP1 is negligible even at significantly higher concentrations.[5][6] This high degree of selectivity is a key advantage, as it minimizes off-target effects and potential drug-drug interactions.
| Transporter | Parameter | Value | Cell Line / System |
| P-glycoprotein (P-gp) | Ki | 59 nM | Cell-free assay |
| IC50 | 59 nM | SW-620/AD300 cells | |
| MRP1 | Activity | No modulation of drug resistance | HL60/ADR (MRP1-expressing) cells |
Table 1: Comparative inhibitory activity of this compound on P-gp and MRP1.[2][5]
Experimental Protocols
The specificity of Zosuquidar has been validated through various in vitro assays. Below are detailed methodologies for key experiments cited in the assessment of its activity on P-gp and MRP1.
P-gp Inhibition Assay: Rhodamine 123 Efflux Assay
This cell-based functional assay measures the ability of Zosuquidar to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.
-
Cell Culture: Culture P-gp-expressing cells (e.g., CEM/VLB100) and a parental cell line lacking P-gp expression.
-
Cell Loading: Incubate the cells with Rhodamine 123, allowing for its intracellular accumulation.
-
Zosuquidar Treatment: Treat the cells with varying concentrations of Zosuquidar or a vehicle control.
-
Efflux Period: Incubate the cells for a defined period to allow for P-gp-mediated efflux of Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using flow cytometry or a fluorescence plate reader.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of Zosuquidar indicates inhibition of P-gp-mediated efflux.
MRP1 Inhibition Assay: Cytotoxicity Assay
This assay determines the ability of Zosuquidar to sensitize MRP1-expressing cancer cells to chemotherapeutic drugs that are known MRP1 substrates.
-
Cell Lines: Use an MRP1-overexpressing cell line (e.g., HL60/ADR) and its parental, drug-sensitive counterpart (HL60).
-
Drug Treatment: Expose the cells to a range of concentrations of an MRP1 substrate chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of Zosuquidar (e.g., 0.5 µM).[5]
-
Incubation: Incubate the cells for a period of 3 days.[5]
-
Cell Viability Assessment: Determine cell viability using a standard method such as the MTT assay.
-
Data Analysis: Compare the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) in the presence and absence of Zosuquidar. A lack of significant change in the IC50 value for the MRP1-expressing cells indicates that Zosuquidar does not inhibit MRP1 function.[5]
Visualizing the Specificity and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationship of Zosuquidar's inhibitory action and the experimental workflow for assessing its specificity.
Caption: Zosuquidar's selective inhibition of P-gp over MRP1.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of P-glycoprotein but not MRP1- or BCRP-mediated drug resistance by LY335979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Zosuquidar's Effect in Combination Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zosuquidar's performance in combination with chemotherapeutic agents, supported by experimental data. It is intended to assist researchers in evaluating its potential for overcoming P-glycoprotein (P-gp) mediated multidrug resistance (MDR).
Introduction to Zosuquidar and P-glycoprotein-Mediated Multidrug Resistance
Multidrug resistance is a significant challenge in cancer chemotherapy, often attributed to the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[1] P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.
Zosuquidar (LY335979) is a potent and selective third-generation P-gp inhibitor.[1][2] It acts by non-competitively binding to P-gp, inhibiting its function and restoring the sensitivity of resistant cancer cells to chemotherapy.[3] This guide focuses on the statistical validation of Zosuquidar's synergistic effects when used in combination with various anticancer drugs.
Quantitative Comparison of P-glycoprotein Inhibitors
The efficacy of P-gp inhibitors can be quantified by their ability to reduce the concentration of a chemotherapeutic agent required to achieve a certain level of cell kill (e.g., IC50). The following tables summarize the in vitro potency of Zosuquidar in comparison to other P-gp inhibitors.
Table 1: In Vitro Potency of Zosuquidar in Combination with Daunorubicin in Leukemia Cell Lines
| Cell Line | Daunorubicin IC50 (nM) | Daunorubicin IC50 with Zosuquidar (0.3 µM) (nM) | Resistance Modifying Factor (RMF)¹ |
| K562/HHT40 | 185.7 ± 41.5 | 21.8 ± 3.4 | 8.5 |
| K562/HHT90 | 380.3 ± 55.4 | 23.5 ± 2.9 | 16.2 |
| K562/DOX | 2875.0 ± 353.6 | 31.3 ± 4.2 | 91.8 |
| HL60/DNR | 1425.0 ± 212.1 | 15.8 ± 2.1 | 90.2 |
¹Resistance Modifying Factor (RMF) is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the modulator. Data extracted from Tang, R., et al. (2008).[4]
Table 2: Comparative In Vitro Potency of Various P-glycoprotein Inhibitors
| P-gp Inhibitor | IC50 (µM) | Cell Line / Assay Condition | Reference |
| Zosuquidar | ~0.059 (Ki) | P-gp ATPase assay | MedChemExpress |
| Tariquidar | 0.043 | P-gp ATPase assay in P-gp overexpressing membranes | TargetMol[5] |
| Elacridar | 0.027 | P-gp inhibition in a cell-based assay | UCSF-FDA TransPortal[6] |
| Cyclosporin A | 3.2 - 3.66 | Inhibition of doxorubicin transport in LLC-GA5-COL150 cells | Loor, F., et al. (2000)[7], Saeki, T., et al. (1995)[8] |
Experimental Protocols
In Vitro P-glycoprotein Inhibition Assay using Rhodamine 123
This protocol describes a common method to assess the functional inhibition of P-gp using the fluorescent substrate Rhodamine 123.
-
Cell Culture: Culture P-gp overexpressing cells (e.g., MCF7/ADR) and the parental sensitive cell line (e.g., MCF7) in appropriate media.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Incubation with Inhibitors: Pre-incubate the cells with varying concentrations of Zosuquidar or other P-gp inhibitors for 1 hour at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 (final concentration of 1 µM) to each well and incubate for another hour at 37°C in the dark.
-
Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/528 nm) or by flow cytometry.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the inhibitor indicates P-gp inhibition. The IC50 value, the concentration of inhibitor that results in 50% of the maximal inhibition of P-gp activity, can be calculated by plotting the fluorescence intensity against the inhibitor concentration.
In Vivo Xenograft Model for Evaluating Zosuquidar in Combination with Doxorubicin
This protocol outlines a general procedure for assessing the in vivo efficacy of Zosuquidar in combination with a chemotherapeutic agent in a mouse xenograft model.
-
Cell Line and Animal Model: Use a multidrug-resistant human cancer cell line (e.g., NCI/ADR-RES) and immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10⁶ cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³. Randomize the mice into four treatment groups: (1) Vehicle control, (2) Zosuquidar alone, (3) Doxorubicin alone, and (4) Zosuquidar in combination with Doxorubicin.
-
Drug Administration:
-
Zosuquidar: Administer orally (e.g., by gavage) at a predetermined dose (e.g., 7.5 mg/kg) daily for the duration of the study.
-
Doxorubicin: Administer intravenously (e.g., via tail vein injection) at a specified dose (e.g., 3 mg/kg) on a defined schedule (e.g., once a week).
-
-
Monitoring: Measure tumor volume with calipers two to three times per week and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific treatment period. Tumors are then excised and weighed.
-
Statistical Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical significance can be determined using appropriate tests such as the t-test or ANOVA.
Statistical Validation of Synergy
The synergistic effect of a drug combination is a crucial aspect of its therapeutic potential. The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.
The Chou-Talalay Method and Combination Index (CI)
The Chou-Talalay method utilizes the median-effect equation to determine the Combination Index (CI). The CI provides a quantitative measure of the interaction between two or more drugs:
-
CI < 1: Indicates synergism (the effect of the combination is greater than the expected additive effect).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the effect of the combination is less than the expected additive effect).
The calculation of the CI is based on the doses of each drug required to produce a certain effect level (e.g., 50% cell death) when used alone and in combination. While specific studies applying the Chou-Talalay method to Zosuquidar combinations were not identified in the reviewed literature, this methodology remains the gold standard for assessing synergy.
Visualizing Mechanisms and Workflows
P-glycoprotein Efflux Pump Mechanism
Caption: Mechanism of P-glycoprotein-mediated drug efflux and its inhibition by Zosuquidar.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for assessing the synergistic effects of Zosuquidar in combination studies.
Conclusion
The available data strongly suggest that Zosuquidar is a potent P-gp inhibitor capable of significantly reversing multidrug resistance in vitro and showing promise in in vivo models. The quantitative data, particularly the Resistance Modifying Factors, demonstrate its ability to sensitize cancer cells to conventional chemotherapeutic agents. For a more rigorous assessment of synergy, the application of the Chou-Talalay method to generate Combination Index values is recommended in future studies. The provided experimental protocols offer a framework for researchers to conduct their own investigations into the potential of Zosuquidar in combination therapies.
References
- 1. Computationally accelerated identification of P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 3. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elacridar hydrochloride | P-gp inhibitor | Probechem Biochemicals [probechem.com]
- 5. Tariquidar | P-gp | TargetMol [targetmol.com]
- 6. Elacridar (GF120918) [transportal.compbio.ucsf.edu]
- 7. The potent immunosuppressive cyclosporin FR901459 inhibits the human P-glycoprotein and formyl peptide receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of a cyclosporin derivative, SDZ PSC 833, on transport of doxorubicin and vinblastine via human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Zosuquidar Trihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and operational excellence. This document provides essential guidance on the proper disposal procedures for zosuquidar trihydrochloride, a potent P-glycoprotein (P-gp) inhibitor used in cancer research. Adherence to these procedures is vital to mitigate risks and ensure compliance with safety regulations.
This compound should be treated as a hazardous chemical.[1] The Safety Data Sheet (SDS) indicates that it can cause skin and serious eye irritation, as well as respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE) and handling precautions are mandatory.
Hazard Identification and Safety Data
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation.[2] | H315 |
| Eye Irritation | Causes serious eye irritation.[2] | H319 |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[2] | H335 |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound, as with many antineoplastic and other hazardous drugs, must follow institutional and local regulations.[3] The following is a general step-by-step guide based on standard laboratory safety practices.
1. Personal Protective Equipment (PPE):
-
Wear double chemotherapy gloves.[3]
-
Use a lab coat or gown.
-
Wear safety glasses or goggles to protect from splashes.[1]
-
If there is a risk of aerosolization, work within a certified chemical fume hood.
2. Waste Segregation and Collection:
-
Grossly Contaminated Waste: Any materials heavily contaminated with this compound (e.g., spilled material, unused neat compound) should be collected in a designated, properly labeled hazardous waste container.[3] These are often referred to as "black RCRA containers" for acutely toxic chemicals.[3]
-
Trace Contaminated Waste: Items with minimal contamination, such as used gloves, absorbent pads, and empty vials, should be disposed of in a designated "yellow Trace waste" container.[3]
-
Sharps: Needles and syringes must be disposed of in a designated sharps container. If a syringe contains residual amounts of the drug (e.g., more than 0.1 ml), it should be disposed of as hazardous chemical waste in a special bulk waste container, not a standard sharps container.[3]
-
Aqueous Solutions: Aqueous solutions of this compound should not be disposed of down the drain. They should be collected in a labeled hazardous waste container.
3. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with a hazardous waste label that includes the chemical name ("this compound") and a description of the contents.
-
Waste containers should be kept closed except when adding waste.
-
Store waste in a designated satellite accumulation area (SAA) away from incompatible materials.
4. Final Disposal:
-
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
It is imperative to consult your institution's specific Safety Data Sheets and chemical hygiene plan for detailed instructions. Always prioritize safety and regulatory compliance when handling and disposing of hazardous materials.
References
Personal protective equipment for handling Zosuquidar trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Zosuquidar trihydrochloride. Adherence to these procedures is critical to ensure a safe laboratory environment and to minimize risks of exposure.
This compound is a potent investigational drug that requires careful handling. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] This document outlines the necessary personal protective equipment (PPE), operational plans for handling, and procedures for disposal and emergency situations.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on the potential routes of exposure.
| Body Part | Personal Protective Equipment | Specifications and Notes |
| Hands | Double Gloving | Wear two pairs of chemotherapy-rated, powder-free gloves. The outer glove should be removed immediately after handling the compound, and the inner glove should be removed after completing the task and before leaving the work area. |
| Body | Disposable Gown | A disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. The gown should be resistant to chemical permeation. |
| Eyes and Face | Safety Goggles and Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. |
| Respiratory | NIOSH-approved Respirator | A NIOSH-approved N95 or higher respirator is required to prevent inhalation of airborne particles, especially when handling the powder form of the compound. |
| Feet | Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory. |
Operational and Disposal Plans
Storage and Handling:
-
Storage: this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2]
-
Handling: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure. Avoid creating dust.
Disposal Plan:
Dispose of this compound and any contaminated materials as hazardous chemical waste. Follow all federal, state, and local regulations for hazardous waste disposal. Consult your institution's environmental health and safety (EHS) department for specific guidance on proper disposal procedures. Contaminated PPE and labware should be collected in a designated, sealed, and properly labeled hazardous waste container.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to spills and personal exposure is critical.
Spill Cleanup Workflow:
In the event of a spill, follow the workflow outlined below to ensure safe and effective cleanup.
Caption: Workflow for handling a this compound spill.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
